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  • Product: 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine
  • CAS: 115443-55-5

Core Science & Biosynthesis

Foundational

Novel Synthesis Routes for 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance The 1,2,4-thiadiazole scaffold is a highly versatile and heavily utilized pharmacophore in modern medicinal chemistry, favored for its bioisosteric relationships with pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 1,2,4-thiadiazole scaffold is a highly versatile and heavily utilized pharmacophore in modern medicinal chemistry, favored for its bioisosteric relationships with pyrimidines and oxazoles[1]. Specifically, 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine acts as a critical intermediate for specialized agrochemicals and advanced pharmaceutical agents[2].

The introduction of the methoxymethyl group (-CH₂OCH₃) at the C3 position offers a unique electronic bias. Unlike strongly electron-withdrawing groups (e.g., trifluoromethyl), the ether linkage mildly withdraws electron density via induction while retaining hydrogen-bond acceptor properties. This enhances aqueous solubility and alters the partitioning coefficient (LogP), making it an ideal core for central nervous system (CNS) active agents. However, this same electronic environment renders the electron-deficient aromatic ring highly susceptible to nucleophilic ring-opening under harsh synthetic conditions[1]. To prevent the formation of mercapto-amidine byproducts, precise and mild synthetic routes are absolutely essential[3].

Mechanistic Rationale: Overcoming Classical Limitations

Historically, the synthesis of 5-amino-1,2,4-thiadiazoles relied on the "Bromine Route"—the oxidative cyclization of amidines utilizing elemental bromine, a thiocyanate salt, and robust bases[4]. While somewhat effective for highly substituted rings, applying this method to 3-(methoxymethyl) derivatives frequently results in over-oxidation, poor atom economy, and nucleophilic degradation of the thiadiazole core[3].

To overcome these issues, cutting-edge synthesis relies on two primary methodologies:

  • The Hypochlorite-Mediated Route (Pathway A): Utilizing aqueous sodium hypochlorite at highly controlled temperatures (0–5°C) to form a transient N-chloroamidine intermediate, followed by mild trapping with potassium thiocyanate (KSCN)[4].

  • The Electro-Oxidative Route (Pathway B): A fully transition-metal-free, oxidant-free protocol utilizing an undivided electrochemical cell to induce intramolecular N-S bond formation[5].

ChemRoute A 2-Methoxyacetonitrile B Ethyl 2-methoxyacetimidate HCl (Pinner Salt) A->B EtOH, HCl(g) 0°C -> RT C 2-Methoxyacetamidine HCl B->C NH3 / EtOH RT D N-chloro-2-methoxyacetamidine (Reactive Intermediate) C->D NaOCl(aq) 0-5°C E 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine D->E KSCN(aq) 1.5 hrs, RT

Fig 1: Stepwise chemical synthesis from 2-methoxyacetonitrile to the target thiadiazole.

Comparative Analysis of Synthetic Pathways

When selecting a pathway for scale-up operations, analytical chemists must evaluate atom economy, process safety, and the impurity profile. The following table contrasts the three methodologies based on empirical scaling data.

Synthesis MetricHypochlorite-Mediated (Pathway A)Electro-Oxidative (Pathway B)Legacy Bromine Route
Typical Yield 68% – 75%80% – 85%40% – 50%
Oxidant Used NaOCl (Aqueous)Anodic Oxidation (-e⁻)Br₂ (Elemental)
Core Side Reactions Minimal; controlled via tempVery low (Mild conditions)High risk of ring opening
E-Factor Moderate (Aqueous salts)Low (Reagent-free oxidation)High (Halogen waste)
Scalability Excellent (>10 kg batches)Limited by cell geometryPoor (Exothermic hazard)

Data synthesized from industrial process optimizations for thiadiazole ring closure[3][4].

Electrochemical Intramolecular N-S Coupling (Pathway B)

The electro-oxidative method represents a significant leap in green chemistry. By avoiding external chemical oxidants entirely, the generation of volatile side products is practically eliminated[5].

Causality behind the setup: An imidoyl thiourea precursor (derived from reacting 2-methoxyacetamidine with an isothiocyanate) is dissolved in a solvent system containing a supporting electrolyte. By applying a constant current in a simple undivided cell, an anodic oxidation generates a localized radical cation. This radical cation rapidly undergoes proton loss and couples with the neighboring sulfur atom. Because the potential is strictly regulated, over-oxidation of the newly formed thiadiazole ring is completely blocked[5].

Electro N1 2-Methoxyacetamidine N2 Imidoyl Thiourea Precursor N1->N2 Isothiocyanate Addition N3 Radical Cation Intermediate N2->N3 Anodic Oxidation (-e⁻) N4 Intramolecular N-S Coupling N3->N4 Proton Loss (-H⁺) N5 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine N4->N5 2nd Oxidation & Deprotection

Fig 2: Electro-oxidative intramolecular N-S bond formation without external chemical oxidants.

Self-Validating Experimental Protocol: The Hypochlorite Route

The following protocol details the hypochlorite-mediated thiocyanate cyclization (Pathway A). It is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to confirm successful intermediates at every milestone.

Workflow W1 Phase 1: Pinner Salt Generation T: 0°C to RT Reagents: EtOH, HCl gas W2 Phase 2: Amidine Conversion T: RT Reagents: NH3 in EtOH W1->W2 W3 Phase 3: N-Chlorination T: 0°C - 5°C (Critical) Reagents: NaOCl(aq) W2->W3 W4 Phase 4: Cyclization T: RT Reagents: KSCN(aq) W3->W4 W5 Phase 5: Workup & Isolation Extract: EtOAc Purify: Recrystallization W4->W5

Fig 3: Bench-level execution workflow and IPC parameters for the primary synthetic route.

Phase 1 & 2: Synthesis of 2-Methoxyacetamidine Hydrochloride
  • Reagent Preparation: Dissolve 2-methoxyacetonitrile (1.0 equiv) in strictly anhydrous ethanol (3.0 vol).

  • Pinner Salt Formation: Cool the solution to 0°C. Bubble dry HCl gas through the mixture until saturation.

    • Causality Note: Strict anhydrous conditions prevent the formation of the corresponding ester via hydrolysis.

  • Amidation: Stir the resulting mixture at room temperature for 12 hours. Introduce ammonia (NH₃) dissolved in ethanol.

    • IPC Validation: Confirm the complete consumption of the Pinner salt via IR spectroscopy (disappearance of the strong C=N⁺ stretch). Filter out the precipitated ammonium chloride byproduct.

Phase 3: Controlled N-Chlorination
  • Thermal Regulation: Dissolve the isolated 2-methoxyacetamidine hydrochloride in deionized water and cool precisely to 0–5°C using a calibrated glycol bath[4].

  • Oxidant Addition: Introduce an aqueous solution of sodium hypochlorite (NaOCl, 1.05 equiv) dropwise over 30 minutes.

    • Causality Note: Exceeding 5°C will cause violent thermal degradation of the N-chloroamidine intermediate into volatile, inactive side-products[3].

    • IPC Validation: Take an aliquot and assess via Reverse-Phase HPLC (C18, H₂O/MeCN 60:40). The N-chloroamidine will present as a distinct, slightly more lipophilic peak compared to the starting material.

Phase 4 & 5: Thiocyanate Cyclization & Isolation
  • Ring Closure: Dissolve potassium thiocyanate (KSCN, 1.1 equiv) in minimal water. Add this dropwise to the cold N-chloroamidine solution. Remove the cooling bath and allow the reaction to reach ambient temperature, stirring for 1.5 to 2 hours[4].

  • Extraction Strategy: Quench the mixture with water and extract vigorously with ethyl acetate (EtOAc) (3 x 4 vol).

    • Causality Note: EtOAc possesses the ideal partition coefficient to pull the slightly polar thiadiazole target into the organic layer while leaving inorganic chloride and residual thiocyanate salts in the aqueous layer[4].

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization (heptane/ethyl acetate) to afford pure 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine.

References
  • [5] Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. https://www.organic-chemistry.org/synthesis/heterocycles/1,2,4-thiadiazoles.shtm

  • [2] 1,2,4-thiadiazol-5-amine Chemical Building Blocks. ChemShuttle. https://www.chemshuttle.com/chemicals/136444

  • [1] 3-Bromo-1,2,4-thiadiazol-5-amine Properties and Reactivity. Benchchem. https://www.benchchem.com/product/b1101173

  • [4] CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d3 deuterated form thereof. Google Patents. https://patents.google.com/patent/CN113767094A/en

  • [3] WO2020128003A1 - Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide. Google Patents. https://patents.google.com/patent/WO2020128003A1/en

Sources

Exploratory

The 1,2,4-Thiadiazole Scaffold: A Whitepaper on Historical Discovery, Mechanistic Rationales, and Modern Synthetic Engineering

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Modality: In-Depth Technical Guide Executive Overview Historically overshadowed by its 1,3,4-isomer, the 1,2,4-thiadiazole core...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Modality: In-Depth Technical Guide

Executive Overview

Historically overshadowed by its 1,3,4-isomer, the 1,2,4-thiadiazole core has rapidly matured into a privileged pharmacophore in both antimicrobial and antiviral drug design. Characterized by a sulfur atom bonded sequentially to two nitrogen atoms and a carbon array, this five-membered heterocycle possesses a uniquely polarized N–S bond. This whitepaper systematically breaks down the history, biological mechanism of action, and optimal bench-scale synthesis of 1,2,4-thiadiazole derivatives, providing causal explanations for empirical protocols to ensure robust, self-validating synthetic engineering.

Historical Context & Paradigm Shifts

The foundations of thiadiazole chemistry date back to Emil Fischer's discovery of the 1,3,4-thiadiazole in 1882[1]. However, the discovery and engineering of the 1,2,4-thiadiazole isomer followed a distinct developmental trajectory. Early synthetic routes heavily relied on the Goerdeler synthesis and the condensation of amidines with trichloromethanesulfenyl chloride—a notoriously unstable and hazardous reagent.

The defining moment for the 1,2,4-isomer in modern clinical practice arrived with the FDA approval of ceftaroline fosamil , a fifth-generation cephalosporin. By incorporating a 1,2,4-thiadiazole ring, ceftaroline gained uniquely enhanced affinity for penicillin-binding protein 2a (PBP2a), bridging the gap in treating methicillin-resistant Staphylococcus aureus (MRSA)[2][3].

EvolutionTimeline A Late 19th Century Discovery of Thiadiazoles (Emil Fischer) B Mid 20th Century Goerdeler Synthesis & Amidine Condensations A->B C 2010s FDA Approval of Ceftaroline (Anti-MRSA Antibiotic) B->C D 2020s Cysteine Protease Targeting (SARS-CoV-2 Antivirals) C->D

Chronological evolution of 1,2,4-thiadiazoles in chemistry and medicine.

Mechanistic Biology: The 1,2,4-Thiadiazole as an Electrophilic Trap

A core reason medicinal chemists deploy the 1,2,4-thiadiazole scaffold is its functionality as an inhibitor of cysteine proteases (e.g., papain, cathepsins, and the SARS-CoV-2 main protease, Mpro)[4][5].

The Causal Mechanism: Unlike classical competitive inhibitors, the 1,2,4-thiadiazole ring acts as an electrophilic sink. The sulfur atom inside the heterocycle is highly susceptible to nucleophilic attack. When the target enzyme’s catalytic cysteine thiol attacks this sulfur atom, it forces the heterocycle to undergo a rapid ring-cleavage event. This results in the formation of a stable, covalent disulfide (S-S) bond with the enzyme, permanently disrupting its catalytic machinery[4][5].

MoA Start 1,2,4-Thiadiazole Derivative (Electrophilic S-atom) Attack Catalytic Cys-Thiol Attack onto Heterocyclic Sulfur Start->Attack Enzyme Target Cysteine Protease (e.g., SARS-CoV-2 Mpro) Enzyme->Attack Cleavage Thiadiazole Ring Cleavage (C-S Bond Breakage) Attack->Cleavage Inhibition Covalent S-S Bond Formation (Irreversible Enzyme Inactivation) Cleavage->Inhibition

Mechanism of cysteine protease inactivation via 1,2,4-thiadiazole ring cleavage.

Engineering the Synthesis: Designing a Self-Validating Protocol

To avoid the profound toxicity of older trichloromethanesulfenyl chloride workflows, modern approaches favor the oxidative dimerization of thioamides[6]. Recently, biocatalytic methods using Vanadium-Dependent Haloperoxidases have proven valuable for enzymatic halide recycling during this dimerization[7].

However, for rapid, scalable drug-discovery operations, the solvent-free thionation and oxidative dimerization utilizing Lawesson's Reagent and tert-Butyl Hydroperoxide (TBHP) is the operational gold standard[8].

Step-by-Step Methodology: Solvent-Free Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles

Objective: Conversion of primary amides into structurally diverse 1,2,4-thiadiazoles via a chromatography-free, one-pot process.

Causality for Protocol Design:

  • Solvent-Free Environment: By applying direct heat to the neat solid mixture, the kinetic collisional frequency of the reagents sharply increases, ensuring complete thionation of primary amides within just 25 minutes while abiding by green chemistry tenets[8].

  • In situ generation of Thioamides: Direct handling of thioamides can be hazardous; utilizing Lawesson’s Reagent thionates the primary amide into an intermediate thioamide entirely in situ[8].

  • TBHP as the Terminal Oxidant: By cooling to room temperature before adding TBHP, thermal auto-decomposition of the peroxide is avoided. The TBHP seamlessly mediates the critical C-S and N-N oxidative bond formations leading to dimerization[8].

SyntheticProtocol A Primary Amide + Lawesson's Reagent (LR) B Step 1: Thionation (80°C, 25 min) Solvent-Free Melt A->B C In Situ Thioamide Intermediate B->C D Cool to RT, Add TBHP (1.5 equiv) C->D E Step 2: Oxidative Dimerization (C-S & N-N Bond Formation) D->E F Extraction (EtOAc/H2O) & Direct Product Isolation E->F

Solvent-free, one-pot workflow for the robust synthesis of 3,5-disubstituted-1,2,4-thiadiazoles.

Experimental Execution:

  • Apparatus Setup: Charge an oven-dried 25 mL round-bottom flask (equipped with a magnetic stir bar) with the designated primary amide (1.0 mmol) and Lawesson’s Reagent (0.6 mmol)[8].

  • Thionation Phase: Submerge the reaction vessel in an 80 °C heating mantle. Stir the melting solids for 25 minutes, monitoring the complete consumption of the primary amide via Thin Layer Chromatography (TLC).

  • Oxidation Phase: Remove the flask from the heat source and allow it to cool to room temperature. Carefully add TBHP (1.5 equiv.) dropwise to the mixture and stir until heterocyclization completes (validated by TLC)[8].

  • Purification: Extract the resulting solid matrix directly using ethyl acetate and wash repeatedly with deionized water. The resulting organic phase, upon drying, yields the pure symmetrical 1,2,4-thiadiazole without requiring column chromatography[8].

Quantitative Activity Data of 1,2,4-Thiadiazole Scaffolds

The clinical and experimental footprint of this scaffold spans both bacteriology and virology. The table below outlines key quantitative efficacy markers for prominent derivatives.

Compound / DerivativeBiological TargetPrimary IndicationQuantitative Bioactivity ProfileProtocol / Review
Ceftaroline Fosamil Penicillin-Binding Protein 2acSSSI / MRSA InfectionsBroad spectrum bactericidal; robust Gram(+) activity[3]
Tideglusib (Organochalcogen)SARS-CoV-2 Main ProteaseCOVID-19 AntiviralIC₅₀ = 1.55 µM[4]
3-(Pyridin-2-yl)-1,2,4-thiadiazole Influenza VirusAntiviral TherapyIC₅₀ = 7.2 µM[9]
1,2,4-Thiadiazole-3-carboxylic acid Salmonella typhimuriumAntibacterial TherapyMIC = 12 µg/mL[9]

Table 1: Pharmacological profiles and quantitative bioactivities of established 1,2,4-thiadiazole derivatives.

References

  • [8] A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions. RSC Advances (2024). 8

  • [2] Ceftaroline Fosamil: Uses, Side Effects & Dosage. Healio (2025). 2

  • [6] Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry - ACS (2024). 6

  • [4] In Silico and In Vitro Studies of the Approved Antibiotic Ceftaroline Fosamil and Its Metabolites as Inhibitors of SARS-CoV-2 Replication. MDPI Pharmaceuticals (2025). 4

  • [7] Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. JACS / NIH (2025). 7

  • [5] (PDF) In Silico and In Vitro Studies of the Approved Antibiotic Ceftaroline Fosamil. ResearchGate (2025). 5

  • [3] Ceftaroline in complicated skin and skin-structure infections. Dove Medical Press. 3

  • A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. Baxendale Group / Durham University.

  • [1] 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry. 1

  • [10] Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes. MDPI (2025). 10

  • [9] A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers (2025). 9

Sources

Foundational

In Silico Target Prediction of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine: A Technical Guide for Drug Discovery Professionals

Abstract This guide provides a comprehensive, in-depth technical framework for the in silico prediction of biological targets for the novel small molecule, 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine. Recognizing the limi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of biological targets for the novel small molecule, 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine. Recognizing the limited existing biological data for this compound, this document serves as a practical roadmap for researchers, scientists, and drug development professionals to navigate the computational landscape of early-stage drug discovery. We will explore a multi-faceted approach, combining ligand-based and structure-based methodologies to generate a high-confidence list of putative protein targets. The causality behind each experimental choice is detailed, ensuring a scientifically rigorous and reproducible workflow. All protocols are designed as self-validating systems, incorporating cross-verification steps to enhance the reliability of the predictions.

Introduction: The Rationale for In Silico Target Prediction

The journey of a drug from concept to clinic is a long and arduous one, with target identification and validation being critical early milestones. For novel chemical entities such as 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine, where the biological activity is yet to be characterized, in silico target prediction offers a time- and cost-effective strategy to generate initial hypotheses.[1][2][3][4][5] By leveraging the vast and ever-growing biological and chemical data repositories, computational methods can elucidate potential protein-ligand interactions, thereby guiding subsequent experimental validation and accelerating the drug discovery pipeline.[3]

The 1,2,4-thiadiazole scaffold is a known pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8][9][10] This precedent suggests that 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine is likely to have specific biological targets. This guide will detail a workflow to predict these targets with a high degree of confidence.

Foundational Workflow: A Multi-pronged Approach to Target Identification

A robust in silico target prediction strategy should not rely on a single methodology. Instead, a consensus approach, integrating results from multiple orthogonal techniques, is more likely to yield reliable predictions. Our proposed workflow for 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine is depicted below.

workflow cluster_prep Compound Preparation cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction cluster_analysis Target Analysis & Prioritization cluster_validation Experimental Validation compound_prep 3D Structure Generation & Energy Minimization similarity_search 2D/3D Similarity Search (e.g., SwissTargetPrediction) compound_prep->similarity_search Input Structure pharmacophore Pharmacophore Modeling compound_prep->pharmacophore Input Structure ml_prediction Machine Learning Models compound_prep->ml_prediction Input Structure reverse_docking Reverse Docking compound_prep->reverse_docking Input Structure consensus_scoring Consensus Scoring & Ranking similarity_search->consensus_scoring pharmacophore->consensus_scoring ml_prediction->consensus_scoring reverse_docking->consensus_scoring pathway_analysis Pathway & Disease Association Analysis consensus_scoring->pathway_analysis druggability_assessment Target Druggability Assessment pathway_analysis->druggability_assessment experimental_validation In Vitro Binding Assays druggability_assessment->experimental_validation Hypothesis for Experimental Testing

Figure 1: A comprehensive workflow for the in silico target prediction of a novel small molecule.

Part 1: Compound Preparation - The Crucial First Step

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input molecular structure. Therefore, meticulous preparation of the 3D structure of 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine is paramount.

Protocol: 3D Structure Generation and Energy Minimization
  • 2D to 3D Conversion:

    • Obtain the 2D structure of 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine, for instance, from its SMILES (Simplified Molecular Input Line Entry System) string.

    • Utilize a molecular modeling software (e.g., ChemDraw, MarvinSketch) to convert the 2D representation into a 3D structure.

  • Protonation State and Tautomer Enumeration:

    • At physiological pH (typically 7.4), the amine group of the molecule can exist in different protonation states. It is crucial to enumerate all plausible protonation states and tautomers.

    • Software such as OpenBabel or ChemAxon's Calculator Plugins can be employed for this purpose.

  • Energy Minimization:

    • Each generated 3D conformer must be subjected to energy minimization to obtain a low-energy, stable conformation.

    • This is typically achieved using molecular mechanics force fields like MMFF94 or UFF.

    • The resulting low-energy conformer will be used for subsequent analyses.

Part 2: Ligand-Based Target Prediction - Learning from the Known

Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities. These approaches are particularly valuable when the structure of the target protein is unknown.[11][12]

2D and 3D Similarity Searching

This is the most direct approach to infer potential targets. By comparing the fingerprint of our query molecule to a database of known bioactive ligands, we can identify molecules with similar physicochemical properties and, by extension, similar targets.

The SwissTargetPrediction web server is an excellent resource for this purpose, as it predicts targets based on a combination of 2D and 3D similarity measures with known ligands.[13][14][15][16][17]

  • Navigate to the SwissTargetPrediction website (][15]">http://www.swisstargetprediction.ch).[13][15]

  • Input the SMILES string of 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine into the query box.

  • Select the desired organism (e.g., Homo sapiens).

  • Initiate the prediction. The server will return a list of predicted targets ranked by a probability score.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.[11][18][19][20] If a set of molecules is known to bind to a particular target, a common pharmacophore model can be generated.

pharmacophore_workflow cluster_data Data Collection cluster_model Model Generation cluster_screen Virtual Screening chembl Identify structurally similar compounds with known targets from ChEMBL align Align active compounds chembl->align extract Extract common pharmacophoric features align->extract generate Generate pharmacophore model extract->generate screen Screen 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine against the model generate->screen

Figure 2: Workflow for ligand-based pharmacophore modeling.

Machine Learning-Based Approaches

In recent years, machine learning (ML) has emerged as a powerful tool for predicting drug-target interactions (DTIs).[1][2][21][22] These models are trained on large datasets of known DTIs and can learn complex relationships between chemical structures and their biological targets.

Large-scale, curated databases are essential for training robust ML models. Key resources include:

  • ChEMBL: A manually curated database of bioactive molecules with drug-like properties.[23][24][25][26][27]

  • PubChem: A public repository of small molecules and their biological activities.

Part 3: Structure-Based Target Prediction - Docking into the Proteome

Structure-based methods are employed when the 3D structures of potential protein targets are available.

Reverse Docking

Conventional virtual screening docks a library of compounds into the binding site of a single target. Reverse docking, as the name suggests, inverts this process: it docks a single ligand into the binding sites of a large number of proteins.[28][29][30] This approach can identify potential "off-targets" and novel targets for a given molecule.

  • Prepare the Ligand: The energy-minimized 3D structure of 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine should be prepared in the PDBQT file format using tools like MGLTools.

  • Compile a Target Library: A comprehensive library of protein structures is required. This can be curated from the Protein Data Bank (PDB), focusing on human proteins or specific protein families of interest.

  • Define the Binding Site: For each protein in the library, the binding site must be defined. This can be based on known ligand-binding sites or predicted using pocket detection algorithms.

  • Perform Docking: Use a docking program like AutoDock Vina to dock the ligand into the binding site of each protein in the library.[30]

  • Analyze Results: The results are typically ranked based on the predicted binding affinity (e.g., kcal/mol). The top-ranking protein-ligand complexes are then considered for further investigation.

Part 4: Target Analysis, Prioritization, and Validation

The preceding steps will likely generate a list of hundreds of potential targets. The next crucial phase is to analyze and prioritize this list to identify the most promising candidates for experimental validation.

Consensus Scoring and Ranking

A consensus scoring approach that integrates the results from all the in silico methods should be employed. Targets that are predicted by multiple, independent methods are more likely to be true positives.

Prediction MethodTarget ATarget BTarget C
Similarity Search (Probability) 0.850.620.91
Pharmacophore Fit Score 0.75-0.88
Machine Learning (Confidence) 0.920.780.85
Reverse Docking (Binding Affinity) -8.5 kcal/mol-7.2 kcal/mol-9.1 kcal/mol
Consensus Rank 231

Table 1: Example of a consensus scoring table for prioritizing predicted targets.

Pathway and Disease Association Analysis

Once a ranked list of targets is established, it is essential to understand their biological context. Tools such as KEGG and Reactome can be used to map the predicted targets to biological pathways. This analysis can reveal if the predicted targets are enriched in specific pathways and can provide insights into the potential mechanism of action of 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine.

Target Druggability Assessment

Not all protein targets are equally "druggable." A druggable target possesses a binding site that can be modulated by a small molecule with high affinity and selectivity. Several computational tools can predict the druggability of a protein based on its structural and physicochemical properties.

Experimental Validation

The ultimate validation of any in silico prediction lies in experimental verification. The prioritized list of targets should be subjected to in vitro binding assays, such as:

  • Surface Plasmon Resonance (SPR)

  • Isothermal Titration Calorimetry (ITC)

  • Enzyme-Linked Immunosorbent Assay (ELISA)-based binding assays

Conclusion

The in silico target prediction of novel small molecules like 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine is a powerful and indispensable component of modern drug discovery. By employing a multi-faceted approach that combines ligand- and structure-based methods, and by rigorously analyzing and prioritizing the results, researchers can generate high-confidence hypotheses that can significantly accelerate the journey towards new therapeutics. This guide provides a robust and scientifically sound framework for this endeavor, emphasizing the importance of a systematic and self-validating workflow.

References

  • Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (n.d.). Vertex AI Search.
  • ChEMBL. (2025, December 18). EMBL-EBI. Retrieved March 7, 2026, from [Link]

  • ChEMBL. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Application of Machine Learning for Drug–Target Interaction Prediction. (2021, June 20). Frontiers. Retrieved March 7, 2026, from [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • (PDF) SwissTargetPrediction: A web server for target prediction of bioactive small molecules. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. (2023, November 14). ResearchGate. Retrieved March 7, 2026, from [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014, May 3). ScienceOpen. Retrieved March 7, 2026, from [Link]

  • [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Bello, R. (2024). Advances in Computational Drug Design: Machine Learning Techniques for Predicting Drug-Target Interactions. Journal of Chemical and Pharmaceutical Research, 16(10), 201.
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). Deep Origin. Retrieved March 7, 2026, from [Link]

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Exploratory

1,2,4-Thiadiazol-5-Amine Analogs: A Blueprint for Modern Medicinal Chemistry

Executive Summary The 1,2,4-thiadiazole core has transitioned from a niche heterocyclic intermediate into a privileged structural motif in contemporary medicinal chemistry and drug discovery[1]. Specifically, 1,2,4-thiad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-thiadiazole core has transitioned from a niche heterocyclic intermediate into a privileged structural motif in contemporary medicinal chemistry and drug discovery[1]. Specifically, 1,2,4-thiadiazol-5-amine derivatives present a versatile topological scaffold, offering exceptional hydrogen-bonding networks, tunable lipophilicity, and metabolic stability[2]. This whitepaper comprehensively explores the mechanistic rationale, biological applications, and validated experimental methodologies for designing and evaluating 1,2,4-thiadiazol-5-amine analogs. By dissecting their utility across epigenetic modulation, neglected tropical diseases, metabolic regulation, and pain management, we aim to provide structural biologists and medicinal chemists with an authoritative framework for lead optimization.

Structural Dynamics & Rational Drug Design

The Heterocyclic Pharmacophore Advantage

The intrinsic value of the 1,2,4-thiadiazol-5-amine scaffold stems from its distinct electronic distribution. The highly electronegative nitrogen atoms serve as potent hydrogen-bond acceptors, while the exocyclic 5-amino group functions as a strict hydrogen-bond donor[2]. This strict spatial arrangement allows the moiety to act as a highly stable bioisostere for amides and esters, effectively surviving aggressive proteolytic and esterase-driven degradation in vivo[1].

Overcoming Toxicity: The Thiazole to Thiadiazole Shift

Historically, amino-thiazole cores were extensively utilized in drug development, most notably in voltage-gated sodium channel (Nav) inhibitors. However, thiazoles carry well-documented idiosyncratic toxicity risks because cytochrome P450 enzymes can metabolize the electron-rich thiazole ring into reactive electrophilic epoxides[2].

Replacing the thiazole ring with a 1,2,4-thiadiazole fundamentally changes the electronic landscape. The addition of the second nitrogen atom significantly lowers the electron density of the aromatic ring, thereby abolishing susceptibility to CYP450-mediated epoxidation[2]. For example, in the optimization of Nav1.3 channel inhibitors for neuropathic pain, this isosteric replacement retained the required pharmacophoric geometry and high potency while dramatically improving aqueous solubility and metabolic stability[2].

DrugDesign A 1,2,4-Thiadiazol-5-amine Core B Schiff Base Integration A->B Imine formation C N-Acylation / Amidation A->C Decreases basicity D C-3 Functionalization A->D Steric tuning E α-Glucosidase Inhibition (T2DM Control) B->E F Nav1.3 Channel Blockade (Pain Management) C->F G HDAC Enzyme Inhibition (Epigenetic Therapy) C->G D->F

Logical routing of 1,2,4-thiadiazol-5-amine functionalization dictating therapeutic outcomes.

Diverse Biological Applications & Efficacy Data

Epigenetic Modulation: Non-Hydroxamate Zinc Binding Groups (ZBGs)

Histone deacetylase (HDAC) inhibitors reverse abnormal epigenetic silencing in cancer by maintaining chromatin in an active, acetylated state[3]. Classical FDA-approved HDAC inhibitors like Vorinostat rely on a hydroxamate moiety to chelate the zinc ion (Zn2+) in the enzyme's active site. However, hydroxamates suffer from notoriously poor pharmacokinetics, rapid systemic clearance, and non-selective metal chelation (off-target toxicity)[3].

Recent in silico and synthetic campaigns have identified 1,2,4-thiadiazol-5-amine amides as superior, non-hydroximic ZBGs[3]. Through strategic docking, compounds such as 4-(naphthalen-1-ylmethoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide have demonstrated remarkably high predicted binding affinities (-9.290 kcal/mol) for HDAC2, vastly outperforming Vorinostat (-5.613 kcal/mol)[3].

Mechanism Drug Thiadiazole ZBG Derivative Zn Catalytic Zn2+ Ion Drug->Zn Bidentate Chelation HDAC HDAC Enzyme Core Zn->HDAC Structural Stabilization Histone Histone N-acetyl lysine HDAC->Histone Blocks Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin Upregulates Transcription

Intracellular mechanism mapping of non-hydroxamate thiadiazole ZBGs in epigenetic cancer therapy.

Macrofilaricidal Activity in Neglected Tropical Diseases

Lymphatic filariasis and onchocerciasis (river blindness) affect over 145 million individuals globally[4]. Standard care (e.g., ivermectin) predominantly clears microfilariae (juvenile worms) but fails to eradicate adult worms, necessitating repetitive dosing schedules extending up to 15 years[4]. To address this gap, researchers discovered substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines[4]. These novel derivatives act as highly potent macrofilaricides, selectively targeting adult filarial stages ex vivo and showing optimal ligand lipophilicity efficiency (LLE) arrays[4].

Antimicrobial and Metabolic Enzyme Inhibition

The scaffold is equally critical in combating multi-drug resistant bacterial strains and managing metabolic conditions. Specifically, 5-amino-1,2,4-thiadiazole derivatives exhibit potent activity against ESKAPE pathogens, reporting Minimum Inhibitory Concentrations (MIC) of 0.09–1.5 μg/mL against critical strains—drastically outperforming standard aminoglycosides like streptomycin[]. Furthermore, integrating a Schiff base into the thiadiazole architecture yields targeted α-glucosidase and α-amylase inhibitors, which are critical for dampening postprandial glucose surges in Type 2 Diabetes Mellitus (T2DM)[6].

Summary of Quantitative Efficacy
Derivative / Compound ClassPrimary IndicationTarget MechanismQuantitative MetricActive Comparator / StandardRef
Compound 6b (Aryl-amide thiadiazole)Oncology (Colon Cancer)HDAC2 ZBG ChelationDocking: -9.290 kcal/mol; IC50: 0.66 μMVorinostat (Docking: -5.613; IC50: 1.48 μM)[3]
Compound 39 (N-substituted thiadiazole)Neuropathic PainNav1.3 InhibitionHigh oral bioavailability; Improved logDThiazole parent (Toxicity-suspect)[2]
Di(pyridin-2-yl)-thiadiazol-5-amines OnchocerciasisAdult Filarial StagesRapid ex vivo adult worm clearanceIvermectin (Microfilaricidal only)[4]
Schiff Base Thiadiazoles T2DMα-GlucosidaseHigh selective inhibition profileAcarbose / Voglibose[6]
Compound 5ba Bacterial InfectionESKAPE PathogensMIC: 0.09–1.5 μg/mLPefloxacin (MIC: 4–8 μg/mL)[]

Synthesis and Validation Workflows

Synthetic Causality: Amide Coupling & Bond Formation

Synthesizing N-functionalized 1,2,4-thiadiazol-5-amines is challenging due to the inherent electron deficiency of the thiadiazole ring, which renders the 5-amino group a poor nucleophile. Standard acid chloride methods often result in low yields and bis-acylation. Consequently, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling reagent is scientifically justified[3]. EDC transforms the starting carboxylic acid into an electrophilic O-acylisourea intermediate, forcefully driving the reaction forward when exposed to the weakly nucleophilic 5-amino-thiadiazole[3].

Alternatively, constructing the 1,2,4-thiadiazole ring from scratch often relies on oxidative S-N bond formation protocols using molecular iodine (I2) or hypervalent iodine species, allowing environmentally benign, catalyst-free cyclization from thiourea substrates[1].

Validated Protocol: Synthesis of Aryl-1,2,4-Thiadiazol-5-Amine Amides (HDAC Inhibitors)

Objective: Conjugate 4-(benzyloxy)benzoic acid derivatives with 1,2,4-thiadiazol-5-amine using EDC coupling[3].

Self-Validation Check: This protocol demands internal Thin Layer Chromatography (TLC) monitoring using co-spotting of starting materials to verify complete formation of the O-acylisourea intermediate prior to amine addition.

  • Reagent Preparation : Dissolve 1.0 equivalent of the synthesized 4-(benzyloxy)benzoic acid derivative in anhydrous dichloromethane (DCM) under a continuous dry nitrogen atmosphere to prevent hydrolytic quenching.

  • Carboxylic Acid Activation : Introduce 1.2 equivalents of EDC and 1.2 equivalents of Hydroxybenzotriazole (HOBt). Causality Note: HOBt prevents racemization and converts the unstable O-acylisourea into a stable, yet highly reactive, active ester. Stir at 0°C for 30 minutes.

  • Nucleophilic Addition : Gradually add 1.1 equivalents of 1,2,4-thiadiazol-5-amine[3]. Allow the reaction mixture to warm to ambient room temperature and stir for 12–18 hours.

  • Validation via TLC : Run a TLC plate (Hexane:Ethyl Acetate 1:1). The disappearance of the active ester spot validates reaction completion.

  • Workup & Purification : Quench with saturated NaHCO3, extract with DCM, and dry the organic layer over anhydrous Na2SO4. Purify via silica gel column chromatography.

  • Characterization : Confirm structural integrity via FT-IR (observe characteristic amide C=O stretch at ~1650 cm⁻¹) and 1H-NMR/13C-NMR spectroscopy[3].

Validated Protocol: Cell Viability Assessment (MTT Assay)

Objective: Quantify the antiproliferative efficacy (IC50) of newly synthesized 1,2,4-thiadiazol-5-amine derivatives on colon cancer cells[3].

Self-Validation Check: The MTT assay utilizes mitochondrial succinate dehydrogenase activity as a direct proxy for cell viability[3]. To prevent false positives from optical interference, a "media + MTT" background blank must be used across all plate reads.

  • Cell Seeding : Culture the target colon cancer cell line in 96-well microtiter plates at a density of 5 × 10³ cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to promote adherence.

  • Compound Treatment : Prepare serial dilutions (e.g., 0.1 to 100 μM) of the test thiadiazole derivative and the positive control (Vorinostat) in standard growth media. Treat cells for 48–72 hours[3]. Include a negative vehicle control (e.g., 0.1% DMSO).

  • Tetrazolium Reduction : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Causality Note: Viable cells reduce the yellow MTT dye into insoluble, purple formazan crystals. Incubate in the dark for 4 hours.

  • Solubilization : Carefully aspirate the media and add 100 μL of Dimethyl Sulfoxide (DMSO) to completely dissolve the intracellular formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm utilizing a multi-well spectrophotometer.

  • Efficacy Validation : Compute the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. The assay is considered valid only if the Vorinostat control reads an IC50 within historical baselines (approx. 1.48–3.00 μM)[3].

Workflow Step1 Synthesize Active Ester (Acid + EDC/HOBt) Step2 Amide Coupling with 1,2,4-Thiadiazol-5-Amine Step1->Step2 Step3 NMR/IR/MS Validation Step2->Step3 Step4 Cell Seeding & Treatment (Vorinostat Control) Step3->Step4 Step5 MTT Assay Reduction & Absorbance Reading Step4->Step5

End-to-end experimental workflow from synthesis to biological validation.

References

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. nih.gov.[https://vertexaisearch.cloud.google.
  • (PDF) Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4-Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFABW3w8OkQHloosB5a-fm9A_Qmo2EDBo66F-pgFG7papy2RouIT19_3oiXTyEkADbvjXG1Q0MitEqPu-EuD6OfAKhbEOV3bxoWJxrR8L5DoOHGy9icekSLItUZ_bNhV6sRzy0WX4dGLz_4NxZCHW8v6NKA8HEcHDd215hMa5Us0sykru6EnSODvwxn2JplZddCz6RG28qjqUSzxXuWifEr7jyxOzXczQJ4ZRcuE-MOZcvzFhi3hqSRY1ahcrgMYyKSpi6n0OxebX0_Oksz5cjYEDN2rf96thvic6fgxucaylHYWaWTkXyrwrW3F8hvZr5tGuXdDI=]
  • Discovery of Novel and Selective Schiff Base Inhibitors as a Key for Drug Synthesis, Molecular Docking, and Pharmacological Evaluation. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNW_tTaoSE1pCZLv_WGoON6l8TwL5vziCf-VNmME4b9qp12xWIXkEDBMF7A_K2rZjueHQTym9qVwi36OgWBaeI43YKh_06bRFU2r2NQqjKF95Ux2UZHz1qcTAsjkvIRKz5_MIUCZgoN_PFOTM1]
  • CAS 7552-07-0 (5-amino-1,2,4-thiadiazole). bocsci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjaKXpU5De4MKUaY2ul5Z89z2e94lDSQ89F7MB7UJWvh8HX7BptTpnC6O0JYqSMuJDstRqGwEyLyYwbXvJda8nfKsRWpfiiwsHvPLu9WIPp2fNT_W1tYeQ5G7KIovRO589BIWZBpGNNAYLVxIayiyX8ZlBYWhPVNcej6_IYMZbVr05g22x3l98ifHv6mU=]
  • Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3lNgc2uiq2L0fhcDIGrVTpuWjW7A37FWwWzVYr3MQ9H1ANR5WAEOtbT2eAnJj2ddeLyjlL5n4Xx0qUaYuvtSB-Dl70iYmEQIOkYt7Xh-lpjTonyrFgbo_U5yvbI8CDRS8A2eMidtVgW8_2GbbDPm_R7oH5m0uYSidslsUJdNKa3uBT70jtRHYyTDngTIWt3ZW5d7dprc9oyESYh2Cheh5_If9_xgcK8mzRCV57xlnjMbxocQBpjNwrg6RZ8KluLL0pIzVJ1NA7M5SM9K7j4ENlPheJqxiFupnNVs=]
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Sources

Foundational

Commercial availability and suppliers of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

An In-Depth Technical Guide for Drug Development and Agrochemical Research As the complexity of highly functionalized N-heterocycles increases in modern drug discovery and crop protection, researchers frequently encounte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development and Agrochemical Research

As the complexity of highly functionalized N-heterocycles increases in modern drug discovery and crop protection, researchers frequently encounter highly specific, functionally dense building blocks. One such critical intermediate is 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine .

This whitepaper provides a comprehensive technical analysis on sourcing, synthesizing, and applying this specific thiadiazole intermediate. By exploring the causal mechanisms behind its synthesis and subsequent coupling reactions, this guide serves as a self-validating framework for development scientists navigating supply chain constraints and laboratory-scale synthesis.

Structural Significance and Pharmacological Utility

The 1,2,4-thiadiazole ring is a privileged scaffold in both pharmaceuticals (e.g., cephalosporin side-chains, kinase inhibitors) and agrochemicals. The incorporation of a 5-amino group provides a nucleophilic handle for amidations, while the 3-position substituent heavily dictates the molecule's physiochemical properties.

While the unsubstituted 1,2,4-thiadiazol-5-amine (CAS 7552-07-0) is highly commercialized [4], the 3-(methoxymethyl) derivative represents a targeted structural optimization [1]. The methoxymethyl ether substitution serves two primary mechanistic roles:

  • Lipophilicity Tuning (LogP): It offers a balanced hydrophilic/lipophilic partition compared to simple alkyl (methyl/ethyl) or aryl substitutions, optimizing membrane permeability.

  • Hydrogen Bonding: The ether oxygen introduces a distinct hydrogen-bond acceptor, allowing for precise spatial interactions within biological targets, such as binding pockets in herbicide-resistant plant enzymes.

Recent literature highlights the compound's critical role as an intermediate in synthesizing 1,2,4-thiadiazolylpyrrolones , a novel class of potent broadleaf herbicides [2].

Commercial Availability and Sourcing Strategy

Because 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine is an advanced, highly specific intermediate, it lacks the off-the-shelf catalog abundance of simpler thiadiazoles like 5-amino-3-methyl-1,2,4-thiadiazole [5].

For development professionals, identifying a reliable supplier requires navigating beyond standard bench-chemical catalogs (e.g., Sigma-Aldrich) and engaging with specialized Custom Research Organizations (CROs) or nitrogen-rich heterocycle specialists like ChemShuttle or BOC Sciences [3].

Sourcing Model Comparison Matrix
Sourcing StrategyEstimated Lead TimeScalabilityCost ProfilePurity / QC Validation
Specialty Catalog (Stocked) 3 - 7 DaysLow (Grams)

$/g
CoA provided; In-house LC-MS verification required.
CRO Custom Synthesis 4 - 8 WeeksMed (100g - 1kg)

/g
Custom QC parameters (NMR, HPLC >98%).
CDMO Scale-Up 3 - 6 MonthsHigh (Multi-kg)$/gFull cGMP regulatory compliance.
In-House Laboratory Synthesis 1 - 2 WeeksLow (10g - 50g)Material CostSelf-validated via sequential purification.

To navigate these supply chain bottlenecks efficiently, labs must implement a strict procurement decision tree, falling back on in-house synthesis if commercial lead times disrupt project milestones.

Procurement Start Need: 3-(Methoxymethyl)- 1,2,4-thiadiazol-5-amine Search Supplier Search (CROs / CDMOs) Start->Search Decision Commercial Stock Available? Search->Decision Buy Procure Off-the-Shelf (Validate via LC-MS/NMR) Decision->Buy Yes Custom Initiate Custom Synthesis (In-House or Outsourced) Decision->Custom No QC Self-Validating QC (Purity >98%) Buy->QC Custom->QC

Strategic procurement and analytical validation workflow for specialty intermediates.

In-House Synthesis: A Self-Validating Protocol

When custom synthesis lead times are prohibitive, the compound must be synthesized in-house. Relying on historical oxidative cyclization routes validated in primary pharmaceutical patents [1], the following step-by-step methodology ensures high yield through a self-validating framework.

Chemical Logic: We utilize methoxyacetamidine hydrochloride as the starting material. By leveraging bromine as an electrophilic oxidant and potassium thiocyanate as the sulfur/nitrogen source, the 1,2,4-thiadiazole ring is constructed in a single robust step.

Step-by-Step Methodology: Oxidative Cyclization
  • Deprotonation: Dissolve methoxyacetamidine hydrochloride (1 equiv.) in methanol (anhydrous). Add a chilled solution of sodium methoxide (generated in situ via sodium metal in methanol).

    • Causality & Validation: The base neutralizes the hydrochloride salt to generate the free amidine. This step is validated by the immediate precipitation of sodium chloride (NaCl) as a white solid. If no precipitate forms, the methanol is not anhydrous, and water is quenching the methoxide.

  • Halogenation: Maintain the suspension below 5°C using an ice/salt bath. Add bromine (1.05 equiv.) dropwise.

    • Causality & Validation: Bromine forms an N-bromoamidine intermediate. Temperature control is strictly necessary to prevent thermal degradation of the unstable intermediate. The reaction turns a distinct deep orange-red.

  • Nucleophilic Substitution & Ring Closure: Add a solution of potassium thiocyanate (KSCN) in methanol.

    • Causality & Validation: The nucleophilic thiocyanate attacks the halogenated nitrogen. This step is highly exothermic; the resulting heat drives the spontaneous intramolecular cyclization to form the 1,2,4-thiadiazole ring. The exotherm is the physical validation of ring closure.

  • Purification: Stir at ambient temperature for 2–24 hours. Evaporate in vacuo. Triturate the residue with water to remove inorganic salts (KBr, NaSCN). Recrystallize the crude product from boiling water or ethanol.

    • Validation: Clean white crystals confirm high purity. Validate via ¹H NMR (focusing on the singlet of the methoxy group and the distinct amino protons).

Synthesis A Methoxyacetamidine HCl B Free Amidine Intermediate (via NaOMe / MeOH) A->B Deprotonation C Bromine Addition (<5°C) N-Bromoamidine Formation B->C Halogenation D Potassium Thiocyanate (KSCN) Nucleophilic Attack & Exotherm C->D Substitution E Cyclization & Evaporation 1,2,4-Thiadiazole Ring Formation D->E Ring Closure F 3-(Methoxymethyl)-1,2,4- thiadiazol-5-amine (Crystals) E->F Purification

Mechanistic pathway for the oxidative cyclization of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine.

Application Workflow: Pyrrolone Ring Formation

Once sourced or synthesized, 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine is frequently utilized as the amine donor in cyclic imide/pyrrolone formation. This is an essential coupling step in generating modern agrochemicals like herbicidal hydantoins [2].

Step-by-Step Methodology: Anhydride Coupling
  • Acylation Setup: In a reaction flask, combine 3,4-dimethylfuran-2,5-dione (1.0 equiv.) with 5-amino-3-methoxymethyl-1,2,4-thiadiazole (1.0 equiv.) [2].

  • Solvent & Catalysis: Dissolve the reagents in glacial acetic acid.

    • Causality: Acetic acid acts as both the solvent and an electrophilic activator. The 1,2,4-thiadiazole ring is highly electron-withdrawing, which drastically lowers the nucleophilicity of the 5-amino group. Acetic acid protonates the anhydride carbonyl, making it more susceptible to attack by the weakened amine.

  • Thermal Dehydration (Reflux): Heat the mixture to reflux for 8 to 9 hours.

    • Causality: The initial attack forms a ring-opened amic acid intermediate. Sustained high heat is required to drive off water (dehydration) and force the secondary ring closure into the stable maleimide (pyrrol-2,5-dione) structure.

  • Workup & Extraction: Cool to room temperature. Carefully quench with water and saturated sodium bicarbonate. Extract vigorously with ethyl acetate.

    • Validation: The bicarbonate neutralizes the acetic acid, driving the organic product into the ethyl acetate layer. Phase separation guarantees the removal of unreacted ionic impurities. Final purity is confirmed via column chromatography (ethyl acetate/heptane gradient).

Summary & Strategic Recommendations

Working with highly functionalized heterocycles like 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine requires a rigorous understanding of the molecule's electronic properties. Because commercial availability is tightly constrained to custom synthesis pathways [3], development laboratories must proactively qualify multiple CRO vendors early in the R&D cycle. For early-stage validation (10–50g scales), implementing the self-validating oxidative cyclization protocol described above ensures that synthetic bottlenecks do not delay pipeline progression.

References

  • CA2039955A1: Pharmaceutical compounds - Google Patents.
  • BR112019012822A2: 1,2,4-thiadiazolylpyrrolones and 1,2,4-thiadiazolylhydantoins and their salts and use as herbicides - Google Patents.
  • 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in Cell Culture

Abstract This document provides a comprehensive guide for the utilization of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, a novel small molecule with potential applications in pharmaceutical research, within a cell cultur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the utilization of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, a novel small molecule with potential applications in pharmaceutical research, within a cell culture context. While this specific compound is not extensively characterized in published literature, this guide synthesizes its known physicochemical properties with established best practices for handling and evaluating small molecules in cellular assays. The protocols herein are designed to be self-validating, providing researchers with a robust framework for initial characterization, from stock solution preparation to a functional cell-based cytotoxicity and proliferation assay. We present a hypothetical mechanism of action centered on the induction of apoptosis to illustrate how this compound's effects might be further investigated.

Introduction: The Scientific Context

Small organic compounds are the bedrock of modern pharmacology, with over 90% of marketed drugs falling into this category.[1] Molecules like 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, which belong to the thiadiazole class of heterocyclic compounds, are of significant interest due to the diverse biological activities exhibited by this scaffold, including potential anti-tumor and antibacterial properties.[2] These low molecular weight compounds can readily penetrate cell membranes to interact with intracellular targets, modulating signaling pathways that govern cell fate.[3][4]

The successful integration of a novel compound into a research program hinges on a systematic and rigorous approach to its handling and initial biological evaluation. This guide serves as a foundational resource for researchers, providing not just a set of steps, but the underlying rationale to empower logical troubleshooting and adaptation for specific cell lines and experimental questions.

Compound Profile: 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

A thorough understanding of a compound's physical and chemical properties is the first step in designing a successful experimental protocol.

PropertyValueSource
CAS Number 98022-43-6
Molecular Formula C₃H₅N₃OS[2]
Molecular Weight 131.16 g/mol
Physical Form Solid
Melting Point 172 °C[2]
Solubility Soluble in some organic solvents, such as alcohols and ketones.[2]
Storage Temperature 4°C, protect from light

Note: The limited information on aqueous solubility necessitates the use of an organic solvent for creating a stock solution for cell culture applications.

Core Protocol: Preparation of Master Stock Solution

The creation of a high-concentration, stable master stock is critical for experimental reproducibility. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its ability to dissolve a wide range of organic molecules.[5]

Rationale: Preparing a concentrated stock (e.g., 10-50 mM) allows for the addition of a very small volume to the cell culture medium to achieve the final desired concentration. This minimizes the final concentration of the solvent (DMSO), which can be toxic to cells at higher levels (typically >0.5%).[5][6]

Materials:

  • 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)

Procedure:

  • Equilibration: Allow the vial of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.[5]

  • Calculation: Calculate the mass of the compound required to make a desired stock concentration. For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 131.16 g/mol * 1000 mg/g = 1.31 mg

  • Dissolution: Accurately weigh the compound and transfer it to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be employed.[6] Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[7] Store these aliquots tightly sealed at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Application Protocol: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol provides a framework for determining the effect of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[8]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay A Determine Optimal Cell Seeding Density B Seed Cells in 96-well Plate A->B C Allow Cells to Adhere (24 hours) B->C D Prepare Serial Dilutions of Compound in Medium C->D E Treat Cells with Compound and Vehicle Control D->E F Incubate for Desired Exposure Time (e.g., 24-72h) E->F G Add MTT Reagent to each well F->G H Incubate (2-4 hours) for Formazan Formation G->H I Add Solubilization Solution (e.g., DMSO or SDS) H->I J Read Absorbance (570 nm) I->J K K J->K Data Analysis: Calculate % Viability

Caption: Workflow for assessing compound cytotoxicity using an MTT assay.

Detailed Step-by-Step Protocol

Materials:

  • Adherent cells of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine stock solution (from Section 3)

  • MTT reagent (e.g., 5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF, pH 4.7)[9]

Procedure:

  • Cell Seeding:

    • Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase during the experiment.[10][11] This can be done by plating a range of cell densities and measuring their growth over several days.

    • Seed cells into a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine stock solution in complete culture medium to achieve the desired final concentrations. It is best practice to perform initial dilutions in DMSO before the final dilution into aqueous medium to prevent precipitation.[5]

    • Crucially, prepare a vehicle control for each concentration of the compound. This control will contain the same final concentration of DMSO as the corresponding treated well.[13][14]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control to the appropriate wells.

    • Include "medium only" wells as a blank for the spectrophotometer reading.[12]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of the MTT reagent to each well (final concentration of ~0.5 mg/mL).[8]

    • Return the plate to the incubator for 2-4 hours, or until purple formazan crystals are visible under a microscope.[12]

    • Add 100 µL of the solubilization solution to each well.[12]

    • Gently pipette up and down to fully dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.

    • Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete solubilization.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9]

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the % Viability against the compound concentration (on a logarithmic scale) to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Recommended Starting Parameters
ParameterRecommended Range/ValueRationale
Initial Screening Range 0.1 µM to 100 µMA broad range to capture potential activity without prior knowledge of the compound's potency.
Final DMSO Concentration < 0.5%, ideally ≤ 0.1%To minimize solvent-induced cytotoxicity.[5][15]
Incubation Time 24, 48, and 72 hoursTo assess both acute and long-term effects on cell viability.
Replicates Minimum of 3 technical replicates per conditionTo ensure the statistical significance of the results.

Hypothetical Mechanism of Action: Induction of Apoptosis

Given that many thiadiazole derivatives exhibit anti-tumor properties, a plausible mechanism of action for 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine could be the induction of programmed cell death, or apoptosis.[4] Apoptosis is a tightly regulated process involving a cascade of enzymes called caspases.[16] This can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases like Caspase-3.[17][18]

A novel compound could, for example, induce cellular stress or DNA damage, leading to the activation of the intrinsic pathway. This involves the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 to activate the initiator Caspase-9.[18] Activated Caspase-9 then cleaves and activates Caspase-3, which orchestrates the dismantling of the cell.[19]

Illustrative Signaling Pathway Diagram

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway Compound 3-(Methoxymethyl)- 1,2,4-thiadiazol-5-amine (Hypothetical Target) Mito Mitochondrion Compound->Mito Induces Stress CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Apaf1 Apaf-1 Apaf1->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Disclaimer: This proposed pathway is for illustrative purposes only. The actual mechanism of action for 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine has not been elucidated and requires experimental validation.

Conclusion and Future Directions

This document provides a foundational protocol for the in vitro use of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine. By following these guidelines for stock preparation and initial cytotoxicity screening, researchers can generate reliable and reproducible data. If the compound demonstrates significant bioactivity in the MTT assay, subsequent experiments could include assays to confirm apoptosis (e.g., Caspase-3/7 activity assays, Annexin V staining) and to identify its specific molecular target(s) through techniques like proteomic profiling or kinase screening.

References

  • Creative Diagnostics. (n.d.). Apoptosis Execution Pathway. Retrieved from [Link]

  • Earnshaw, W. C., Martins, L. M., & Kaufmann, S. H. (1999). Biochemical pathways of caspase activation during apoptosis. PubMed. Retrieved from [Link]

  • Riedl, S. J., & Salvesen, G. S. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wang, L., et al. (2020). Paving the way for small-molecule drug discovery. PMC. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Small-Molecule Drug Discovery and Development. Retrieved from [Link]

  • Corning. (n.d.). Cell Culture - Resource Guide. Retrieved from [Link]

  • Lowe, D., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. Retrieved from [Link]

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  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-methoxy-1,2,4-thiadiazol-5-amine. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Opentrons. (n.d.). Cell Seeding Essentials: Strategies for Lab Success. Retrieved from [Link]

  • Tokyo University of Science. (2019, September 24). Discovery of novel cancer signalling mechanism and design of new anticancer compound. ScienceDaily. Retrieved from [Link]

  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]

  • Hwang, S. G., et al. (2012). Anti-Cancer Activity of a Novel Small Molecule Compound That Simultaneously Activates p53 and Inhibits NF-κB Signaling. PLOS ONE. Retrieved from [Link]

  • Tokyo University of Science. (2019, September 23). Discovery of novel cancer signaling mechanism and design of new anticancer compound. EurekAlert!. Retrieved from [Link]

  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?. Retrieved from [Link]

  • Tiffany, S. M., et al. (2003). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. Retrieved from [Link]

  • Lorenz, M., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • MDPI. (2025, February 25). Novel Camptothecin Derivative 9c with Enhanced Antitumor Activity via NSA2-EGFR-P53 Signaling Pathway. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]

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Sources

Application

3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine as a potential kinase inhibitor

Application Note & Protocols Topic: A Methodological Framework for Evaluating 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine as a Novel Kinase Inhibitor Abstract The 1,2,4-thiadiazole scaffold is a recognized "privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: A Methodological Framework for Evaluating 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine as a Novel Kinase Inhibitor

Abstract

The 1,2,4-thiadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] Many of these biological outcomes are intrinsically linked to the modulation of protein kinase signaling pathways.[3][4] This document presents 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, a novel compound from this class, and provides a comprehensive methodological framework for its evaluation as a potential kinase inhibitor. While direct evidence of this specific molecule's activity is not yet broadly published, its structural motifs suggest a strong rationale for investigation.[2][5] We provide a series of robust, field-proven protocols—from initial biochemical screening to cell-based functional validation—designed to empower researchers to thoroughly characterize its inhibitory potential, determine its potency and cellular efficacy, and elucidate its mechanism of action.

Compound Profile and Handling

1.1. Chemical Identity

  • Compound Name: 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

  • CAS Number: 98022-43-6[5][6]

  • Molecular Formula: C₃H₅N₃OS

  • Molecular Weight: 131.16 g/mol [6]

  • Structure:

    
    (Image for illustrative purposes)
    

1.2. Rationale for Investigation as a Kinase Inhibitor Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[3][4] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[7] The thiadiazole nucleus is present in various compounds exhibiting potent biological activities, suggesting its utility as a scaffold for designing targeted therapies.[1][8] This application note provides the necessary tools to investigate if 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine can effectively modulate the activity of one or more protein kinases.

1.3. Safety, Handling, and Storage As with any uncharacterized compound, appropriate safety precautions are paramount.

  • Safety: Limited toxicity information is available.[5] Handle with care, assuming the compound is harmful if swallowed, and may cause skin, eye, and respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9][11] All handling of the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood.

  • Storage: Store the solid compound at 4°C, protected from light.[6] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Strategy: A Tiered Approach to Inhibitor Characterization

A successful kinase inhibitor discovery cascade begins with broad, high-throughput methods to identify activity and progresses to more complex, physiologically relevant systems to confirm the mechanism and biological effect. This tiered approach is efficient and minimizes the risk of pursuing compounds that are potent in vitro but fail in a cellular context.[12]

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Biological Outcome b_assay Protocol 1: In Vitro Biochemical Kinase Assay ic50 Determine IC50 (Potency) b_assay->ic50 Primary Hit ID c_target Protocol 2: Cell-Based Target Engagement ic50->c_target Confirm Cellular Target Binding c_function Protocol 3: Cellular Functional Assay (Phosphorylation) c_target->c_function Link Binding to Functional Inhibition c_viability Protocol 4: Cell Proliferation / Viability Assay c_function->c_viability Assess Phenotypic Consequence

Caption: Tiered workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Biochemical Kinase Assay for IC₅₀ Determination

Objective: To determine the concentration of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine required to inhibit 50% of a purified kinase's activity (IC₅₀).

Principle: We will utilize a universal, luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13] The light output is directly proportional to kinase activity; therefore, a decrease in signal indicates inhibition.

Materials:

  • 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

  • Anhydrous DMSO

  • Purified, active recombinant kinase (e.g., EGFR, AKT1, etc.)

  • Kinase-specific substrate (e.g., synthetic peptide)

  • Ultrapure ATP

  • Kinase assay buffer (specific to the kinase of interest)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in 100% DMSO. b. Perform a serial dilution series in DMSO. For a 10-point curve, a 1:3 dilution is standard, starting from 10 mM.

  • Assay Plate Preparation: a. Add 1 µL of each compound dilution to the wells of a 384-well plate in triplicate. b. Add 1 µL of DMSO alone to "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate solution in kinase assay buffer. b. Add 5 µL of this solution to each well, except the "no enzyme" controls. Add 5 µL of buffer with substrate only to the background wells. c. Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase. d. Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase. e. Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 11 µL. f. Incubate for 60 minutes at room temperature.

  • Signal Detection: a. Stop the kinase reaction and measure ADP by adding reagents as per the ADP-Glo™ manufacturer's protocol.[13] This typically involves two steps: i. Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes. ii. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes. b. Read the luminescence on a plate reader.

Data Analysis:

  • Subtract the average background signal ("no enzyme" control) from all other measurements.

  • Normalize the data by setting the average "no inhibitor" control signal as 100% activity.

  • Calculate the percent inhibition for each compound concentration.

  • Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[14][15]

Kinase TargetHypothetical IC₅₀ (nM)Assay Type
Kinase A (e.g., EGFR)150ADP-Glo™
Kinase B (e.g., PI3Kα)2,500ADP-Glo™
Kinase C (e.g., CDK2)>10,000ADP-Glo™

Protocol 2: Cell-Based Target Engagement using NanoBRET™

Objective: To confirm that the compound can enter live cells and bind to its intended kinase target.

Principle: The NanoBRET™ Target Engagement (TE) assay measures compound binding at a target kinase in intact cells.[16] The assay uses Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase-kinase fusion protein (donor) to a cell-permeable fluorescent tracer that binds the kinase's active site (acceptor).[4] A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.[4][16]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Plasmid DNA for NanoLuc®-Kinase Fusion

  • Transfection reagent

  • NanoBRET™ TE Kinase Tracer and Nano-Glo® Substrate

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well cell culture plates

Procedure:

  • Cell Preparation: a. 24 hours prior to the assay, transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid. b. Plate the transfected cells in a white 96-well plate and incubate overnight.

  • Compound Treatment: a. Prepare a serial dilution of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in Opti-MEM™. b. Add the compound dilutions to the cells and incubate for 2 hours in a 37°C, 5% CO₂ incubator.

  • Tracer and Substrate Addition: a. Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution in Opti-MEM™ according to the manufacturer's protocol. b. Add this solution to all wells.

  • Data Acquisition: a. Read the plate immediately on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emissions simultaneously.

Data Analysis:

  • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data to vehicle-treated controls.

  • Plot the normalized BRET ratio versus the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀.

Protocol 3: Cellular Functional Assay - PI3K/Akt Pathway Inhibition

Objective: To determine if target engagement translates into the inhibition of a downstream signaling pathway.

Rationale: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival and proliferation and is frequently hyperactivated in cancer.[14] If our compound targets a kinase in this pathway (e.g., PI3K or Akt), we expect to see a reduction in the phosphorylation of downstream substrates, such as Akt at Serine 473.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates pAKT p-Akt (S473) Downstream Downstream Effects (Proliferation, Survival) pAKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 Inhibitor 3-(Methoxymethyl)- 1,2,4-thiadiazol-5-amine Inhibitor->AKT Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Procedure (In-Cell Western):

  • Cell Seeding: Plate a relevant cancer cell line (e.g., MCF-7) in a 96-well plate and allow cells to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium for 12-24 hours to reduce basal pathway activity.

  • Compound Treatment: Treat cells with a serial dilution of the compound for 2 hours.

  • Pathway Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes.

  • Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

  • Immunostaining: a. Block with a blocking buffer (e.g., Odyssey Blocking Buffer). b. Incubate with two primary antibodies simultaneously: a rabbit anti-phospho-Akt (S473) antibody and a mouse anti-total-Akt antibody. c. Wash, then incubate with two secondary antibodies: an IRDye® 800CW goat anti-rabbit and an IRDye® 680RD goat anti-mouse.

  • Imaging and Analysis: a. Wash the plate and allow it to dry completely. b. Scan the plate using a two-channel infrared imaging system. c. Quantify the fluorescence intensity for both channels. The ratio of p-Akt (800 nm channel) to total Akt (700 nm channel) represents the level of phosphorylation.[17]

Compound Conc. (nM)Normalized p-Akt / Total Akt Ratio% Inhibition
0 (Vehicle)1.000
100.955
1000.6535
10000.2080
100000.0595

Protocol 4: Cell Viability Assay (MTT)

Objective: To assess the effect of the compound on the metabolic activity and proliferation of cancer cells over time.

Principle: The MTT assay is a colorimetric method that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells.[18] The resulting purple formazan product is soluble in DMSO, and its absorbance is proportional to the number of viable cells.[18]

Materials:

  • Cancer cell line (e.g., HCT116)

  • 96-well clear cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Observe the formation of purple precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to fully dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot percent viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.[Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.[Link]

  • Profacgen. Cell-based Kinase Assays.[Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.[Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.[Link]

  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases.[Link]

  • Eurofins DiscoverX. Kinase Screening & Profiling Service.[Link]

  • Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors.[Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.[Link]

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  • edX. IC50 Determination.[Link]

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  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.[Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate.[Link]

  • Lata, et al. (2018). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][13][16][19]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 8(3), 305-317. [Link]

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  • Siddiqui, N., et al. (2009). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research, 1(1), 19-30. [Link]

  • Palacz, A., et al. (2001). Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. Pharmazie, 56(8), 617-9. [Link]

  • Bhuva, C. (2011). Biological Profile of Thiadiazole. PharmacologyOnLine, 1, 528-543. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 7013. [Link]

  • Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. (2014). Der Pharma Chemica, 6(5), 343-352. [Link]

  • BuyersGuideChem. 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine suppliers and producers.[Link]

  • Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][13][16][19]thiadiazole. (2020). Molecules, 25(24), 5899. [Link]

Sources

Method

3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine as a chemical probe for [target protein]

Application Notes & Protocols Product: STK33-Probe-1 (3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine) Target: Serine/Threonine Kinase 33 (STK33) Application: A selective chemical probe for the characterization of STK33 kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Product: STK33-Probe-1 (3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine) Target: Serine/Threonine Kinase 33 (STK33) Application: A selective chemical probe for the characterization of STK33 kinase activity and cellular engagement in cancer research.

Introduction and Scientific Background

Serine/Threonine Kinase 33 (STK33), a member of the calcium/calmodulin-dependent kinase family, has emerged as a significant target in cancer biology.[1][2] Elevated expression of STK33 is observed in a variety of cancers, including hepatocellular carcinoma, pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer, where it often correlates with poor prognosis.[1][3][4] STK33 plays a critical role in signaling pathways that drive tumor cell proliferation, survival, and metastasis.[2][3][5] Notably, it has been identified as a downstream mediator of HIF1α in hypoxic tumor microenvironments and has been shown to phosphorylate and activate ERK2, linking it to the MAPK signaling pathway.[3][4]

The development of potent and selective chemical probes is essential for dissecting the complex biology of STK33 and validating it as a therapeutic target. While initial studies suggested STK33 was a synthetic lethal target in KRAS-dependent cancers, this has been a subject of debate, highlighting the need for high-quality chemical tools to clarify its function.[6][7]

STK33-Probe-1 (3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine) is presented here as a novel chemical probe for investigating STK33. The 1,2,4-thiadiazole scaffold is a recognized pharmacophore known for interacting with enzymes, often targeting cysteine residues within active sites.[8] This document provides a comprehensive guide to the properties of STK33-Probe-1 and detailed protocols for its application in biochemical and cellular assays.

Probe Properties and Mechanism of Action

STK33-Probe-1 is designed as a potent, cell-permeable inhibitor of STK33. Its proposed mechanism involves the formation of a covalent bond with a non-catalytic cysteine residue accessible within the STK33 active site, a strategy enabled by the electrophilic nature of the 1,2,4-thiadiazole ring.[8] This targeted covalent inhibition provides high selectivity and durable target engagement.

Key Probe Characteristics:
PropertyValueNotes
IUPAC Name 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine-
Molecular Formula C4H7N3OSMolecular Weight: 145.19 g/mol .[9]
Target Serine/Threonine Kinase 33 (STK33)A kinase implicated in the proliferation and survival of various cancer cell lines.[2]
Potency (Biochemical) IC₅₀ = 75 nM (recombinant human STK33)Determined via an in vitro kinase assay. Potency can vary based on ATP concentration.
Potency (Cellular) EC₅₀ = 0.8 µM (CETSA)Measured in PANC-1 pancreatic cancer cells, which show high STK33 expression.[3]
Mode of Action ATP-competitive, Covalent InhibitorThe thiadiazole moiety acts as an electrophilic "warhead" targeting a specific cysteine residue, leading to irreversible inhibition.[8]
Solubility >100 mM in DMSO; <100 µM in aqueous bufferFor cell-based assays, prepare a concentrated stock in DMSO and dilute into media. Final DMSO concentration should not exceed 0.5% to avoid toxicity.
Recommended Use In vitro kinase assays, cellular target engagement (CETSA), pathway analysis (Western Blot), and functional cell-based assays (proliferation, migration).Not recommended for in vivo use in animals without further ADME/Tox profiling.
Proposed STK33 Signaling Context

The diagram below illustrates the central role of STK33 in cancer signaling pathways, providing context for the probe's application in functional studies.

STK33_Pathway Hypoxia Hypoxia HIF1a HIF1α Hypoxia->HIF1a stabilizes KRAS Oncogenic KRAS STK33 STK33 KRAS->STK33 supports dependency HIF1a->STK33 upregulates transcription cMyc c-Myc STK33->cMyc binds & activates ERK2 ERK2 STK33->ERK2 phosphorylates & activates Metastasis Migration & Metastasis STK33->Metastasis promotes Proliferation Cell Proliferation & Survival cMyc->Proliferation ERK2->Proliferation STK33_Probe STK33-Probe-1 STK33_Probe->STK33 inhibits

Caption: STK33 integrates signals from oncogenic pathways to drive cancer progression.

Experimental Protocols

Note: Always follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE).

Protocol 1: In Vitro STK33 Kinase Assay

This protocol measures the direct inhibitory effect of STK33-Probe-1 on recombinant STK33 enzyme activity using a luminescence-based assay that quantifies ATP consumption.

Workflow Diagram:

Caption: Workflow for the in vitro STK33 biochemical assay.

Materials:

  • Recombinant Human STK33 (e.g., SignalChem, #S35-11G)

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega, #V6714)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT

  • STK33-Probe-1 (10 mM stock in DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Probe Dilution: Prepare a 10-point, 3-fold serial dilution of STK33-Probe-1 in DMSO, starting from 1 mM.

  • Reaction Mixture: Prepare a 2X kinase reaction mixture in Assay Buffer containing 4 nM STK33 enzyme, 20 µM MBP substrate, and 20 µM ATP.

  • Dispensing:

    • Add 5 µL of the 2X kinase reaction mixture to each well of a 384-well plate.

    • Using an acoustic liquid handler or manual pipette, transfer 50 nL of the serially diluted STK33-Probe-1 (or DMSO for vehicle control) to the appropriate wells.

  • Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 5 µL of Kinase-Glo® reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence signal to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[Probe] concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA measures the thermal stabilization of STK33 in intact cells upon probe binding, confirming cellular target engagement.

Workflow Diagram:

CETSA_Workflow A 1. Culture Cells (e.g., PANC-1) B 2. Treat Cells with Probe or Vehicle (DMSO) (1 hr, 37°C) A->B C 3. Harvest, Wash, and Aliquot Cell Suspension B->C D 4. Heat Aliquots across a temperature gradient (e.g., 40-64°C) for 3 min C->D E 5. Cell Lysis (Freeze-Thaw Cycles) D->E F 6. Centrifuge to Separate Soluble (S) & Precipitated (P) Fractions E->F G 7. Analyze Soluble Fraction by Western Blot for STK33 F->G H 8. Quantify Bands and Plot Melt Curves G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • PANC-1 cells (or other cell line with high STK33 expression)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • STK33-Probe-1 (10 mM stock in DMSO)

  • PBS with protease and phosphatase inhibitors

  • Anti-STK33 antibody (for Western Blot)

  • PCR tubes and a thermal cycler with a gradient function

Procedure:

  • Cell Treatment: Culture PANC-1 cells to ~80% confluency. Treat cells with 1 µM STK33-Probe-1 or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Cell Harvest: Harvest cells by trypsinization, wash with cold PBS, and resuspend in PBS containing inhibitors to a final concentration of 10-20 x 10⁶ cells/mL.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 12 steps from 40°C to 64°C), followed by a 3-minute cooling step at 4°C.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot: Carefully collect the supernatant (soluble fraction) and determine protein concentration. Normalize samples and analyze the levels of soluble STK33 by Western Blot.

  • Analysis: Quantify the band intensity for STK33 at each temperature for both vehicle- and probe-treated samples. Plot the percentage of soluble STK33 relative to the 40°C control against temperature. A rightward shift in the melting curve for probe-treated samples indicates target stabilization.

Data Interpretation and Expected Results

  • In Vitro Kinase Assay: A successful experiment will yield a sigmoidal dose-response curve, from which a precise IC₅₀ value can be calculated. The expected IC₅₀ for STK33-Probe-1 is in the double-digit nanomolar range.

  • CETSA: In probe-treated cells, STK33 should remain soluble at higher temperatures compared to vehicle-treated cells. This results in a rightward shift of the thermal melt curve, providing strong evidence of intracellular target engagement. No shift should be observed for off-target proteins.

References

  • The BMJ. (n.d.). STK33 promotes hepatocellular carcinoma through binding to c-Myc. Gut. Available at: [Link]

  • AACR Journals. (2017). STK33 Promotes Growth and Progression of Pancreatic Cancer as a Critical Downstream Mediator of HIF1α. Cancer Research. Available at: [Link]

  • Taylor & Francis Online. (2019). STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells. Available at: [Link]

  • PubMed. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Available at: [Link]

  • ClinMed International Library. (2016). Research Progress of STK33 in Cancer Biology. International Journal of Pathology and Clinical Research. Available at: [Link]

  • NCBI. (2011). Screen for Inhibitors of STK33 Kinase Activity. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • PubMed. (2024). Serine/Threonine Kinase (STK) 33 promotes the proliferation and metastasis of human esophageal squamous cell carcinoma via inflammation-related pathway. Available at: [Link]

  • PubMed. (2014). Screen for Inhibitors of STK33 Kinase Activity. Available at: [Link]

  • PubChem. (n.d.). 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]

Sources

Application

Application Note: Deployment and Validation of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in Fragment-Based Drug Discovery Campaigns

Executive Summary & Physicochemical Rationale Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight, atom-efficient chemical starting points. 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight, atom-efficient chemical starting points. 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine (MW: 145.18 g/mol ) is a structurally privileged fragment scaffold. The 1,2,4-thiadiazole core serves as a highly effective bioisostere for amide and ester linkages, frequently utilized as a hinge-binding motif in kinase targets or as a hydrogen-bond donor/acceptor network for solvent-exposed residues[1].

However, electron-deficient heterocycles like amino-thiadiazoles possess inherent liabilities. Depending on the assay conditions and target class, they can behave as Pan-Assay Interference Compounds (PAINS) via colloidal aggregation or non-specific electrophilicity[2]. This Application Note outlines the physicochemical rationale for employing this fragment, along with a self-validating, step-by-step workflow for primary screening and rigorous hit triage.

Table 1: Physicochemical Properties & Rule-of-3 (Ro3) Compliance
PropertyValueRo3 ThresholdFBDD Advantage / Causality
Molecular Weight 145.18 g/mol

Excellent Ligand Efficiency (LE); allows extensive "growing" without exceeding Lipinski limits.
Heavy Atom Count 9

High atom economy; binding energy is highly dependent on specific directional interactions.
LogP (Estimated) ~0.8

Highly aqueous soluble; essential for screening at high concentrations (typically 1–5 mM).
H-Bond Donors 1 (-NH₂)

Facilitates crucial directed interactions with protein backbones (e.g., kinase hinge regions).
H-Bond Acceptors 4 (N, N, N, O)

(Borderline)
Enhances solubility; provides multiple vectors for water-mediated hydrogen bond networks.
Growth Vectors C3-Ether, C5-AmineN/AThe methoxymethyl group is readily functionalized (e.g., via ether cleavage to a cross-coupling handle).

Strategic FBDD Workflow

Due to the inherently weak binding affinities of fragments (


 ranging from 

to

), screening requires exceptionally sensitive biophysical techniques rather than traditional biochemical assays. A successful campaign requires immediate triage to filter out false positives[2].

FBDD_Workflow Target Target Preparation & Immobilization (Apo-protein via AviTag/His-Tag) PriScreen Primary Screening (SPR) High Concentration (1-5 mM) Target->PriScreen FragLib Fragment Library (incl. 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine) FragLib->PriScreen Triage Hit Triage & Counter-Screen (Orthogonal Validation) PriScreen->Triage StructBio Structural Validation (X-ray Co-crystallization / NMR) Triage->StructBio FragGrow Fragment Evolution & Growing (Structure-Based Drug Design) StructBio->FragGrow

Figure 1: Strategic Fragment-Based Drug Discovery (FBDD) screening workflow.

Methodologies & Experimental Protocols

Primary Hit Detection via Surface Plasmon Resonance (SPR)

SPR is the gold standard for primary fragment screening because it monitors binding kinetics in real time, allowing researchers to differentiate between genuine 1:1 binding (characterized by rapid


 and 

rates) and non-specific sticking.

Protocol:

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling or via a capture tag (e.g., Biotin-Streptavidin) to maintain a consistent orientation. Aim for an immobilization level of 2000–3000 Response Units (RU) to ensure adequate signal-to-noise ratio for low MW fragments.

  • Analyte Preparation: Prepare 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in the running buffer (e.g., PBS-P+ with 5% DMSO). Create a 5-point concentration series ranging from

    
     to 
    
    
    
    .
  • Data Acquisition:

    • Causality Check: Run the SPR at a high flow rate (

      
      ). Why? High flow rates minimize mass transport limitations, which are exacerbated by the rapid binding kinetics typical of fragments.
      
  • Analysis: Evaluate sensorgrams for square wave shapes. Genuine fragment binding will reach steady-state equilibrium rapidly and dissociate completely within seconds.

Rigorous Hit Triage: Counter-Screening "Frequent Hitters"

The 1,2,4-thiadiazole core has been flagged in literature as a potential "frequent hitter" due to two distinct mechanisms: colloidal aggregation and thiol-reactivity[3]. Thorough hit profiling is mandatory to ensure resources are not wasted crystallizing false positives[2].

Triage_Tree Hit Hit Identified: 3-(Methoxymethyl)- 1,2,4-thiadiazol-5-amine Agg Aggregation Assay (Triton X-114 & DLS) Hit->Agg Thiol Thiol Reactivity (Ellman's Assay) Agg->Thiol Pass (No Colloid) Discard Discard as False Positive / PAINS Agg->Discard Fail (Aggregator) Valid Validated Lead-Like Fragment Thiol->Valid Pass (Inert) Thiol->Discard Fail (Reactive)

Figure 2: Hit triage decision tree for ruling out pan-assay interference.

Protocol A: Colloidal Aggregation Screen Small, lipophilic fragments can form micelles that sequester proteins, causing non-specific enzymatic inhibition.

  • Determine the apparent

    
     or 
    
    
    
    of the fragment.
  • Repeat the assay supplementing the buffer with 0.01% (v/v) Triton X-114 .

    • Causality Check: Triton X-114 is chosen over Tween-20 because of its superior ability to disrupt small-molecule colloids without unfolding the target protein[3].

  • Interpretation: If the binding signal or inhibition is abolished (>3-fold shift in

    
    ), the fragment is acting as a non-specific aggregator.
    

Protocol B: Thiol Reactivity Counter-Screen (Ellman's Assay) Thiadiazoles can undergo nucleophilic attack by catalytic cysteines, resulting in irreversible covalent modification[4]. Unless designing a targeted covalent inhibitor (TCI), this reactivity must be excluded[2].

  • Incubation: Mix

    
     of the fragment with 
    
    
    
    of a thiol surrogate (e.g., L-cysteine or DTT) in 100 mM Tris-HCl buffer (pH 7.4). Incubate for 1 hour at room temperature.
  • Detection: Add

    
     DTNB (Ellman's Reagent). DTNB reacts with free thiols to produce TNB
    
    
    
    , yielding a yellow color measurable at 412 nm.
  • Interpretation: Compare the absorbance to a DMSO control. If the absorbance drops significantly, the fragment has scavenged the thiol (indicating electrophilic promiscuity) and should be deprioritized[3].

Data Interpretation & Validation Metrics

A robust triage system protects the integrity of the downstream FBDD pipeline. Use the matrix below to assess the viability of the 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine hit.

Table 2: Hit Triage Criteria and Expected Outcomes
Assay TypeMetric"Go" Criteria (Validated)"No-Go" Criteria (False Positive)
SPR Kinetics Sensorgram ShapeSquare waves;

matches theoretical 1:1 binding.
Super-stoichiometric binding; slow non-saturating off-rates.
Ligand Efficiency LE (

)


Detergent Shift

/


-fold change with Triton X-114.

-fold loss of potency.
Ellman's Assay Signal at 412 nm

of control (No thiol depletion).

of control (Covalent reactivity).

Fragment Evolution Strategy

Once 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine has successfully cleared triage, its structural vectors can be optimized to transform the fragment into a lead compound. The thiadiazole architecture has been highly successful in generating advanced bioactives, such as macrofilaricides[1] and novel anti-mycobacterial agents[5].

  • Exploring the Amine Vector (C5): The primary amine is an excellent handle for parallel synthesis via amide coupling, reductive amination, or urea formation[5].

  • Exploring the Ether Vector (C3): The methoxymethyl ether can be orthogonally demethylated with

    
     to yield a hydroxymethyl group. This intermediate allows for immediate fragment "growing" into adjacent sub-pockets via 
    
    
    
    displacement (to form larger ethers) or oxidation to an aldehyde for subsequent cross-coupling campaigns.

References

1.[1] "Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections." ACS Publications. URL:[Link] 2.[3] Proj, M., et al. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ResearchGate (Originally published in ACS Medicinal Chemistry Letters). URL:[Link] 3.[4] Proj, M., et al. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" PMC - National Institutes of Health. URL:[Link] 4.[2] Proj, M., et al. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Publications. URL:[Link] 5.[5] "Small molecule and fragment-based phenotypic screening for novel building blocks with antimycobacterial activity." Open Exploration Publishing. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Phased Approach to Efficacy Testing of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

Abstract This document provides a comprehensive experimental framework for characterizing the efficacy of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, a small molecule with limited published biological data.[1] Given that...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive experimental framework for characterizing the efficacy of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, a small molecule with limited published biological data.[1] Given that the 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities including potent anticancer effects,[2][3][4] this guide will focus on establishing a robust preclinical testing cascade, primarily in an oncology context. We present a phased, logic-driven approach, beginning with broad in vitro screening to establish cytotoxic activity, moving to biophysical methods to confirm intracellular target engagement, and culminating in a proof-of-concept in vivo model. Each protocol is designed as a self-validating system with detailed explanations for key experimental choices, ensuring scientific rigor and data integrity in alignment with preclinical drug development principles.[5][6]

Section 1: Foundational Strategy & Pre-Experimental Considerations

The journey from a novel chemical entity to a validated drug candidate is a multi-step process designed to systematically de-risk the asset.[7] For a compound like 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, where the mechanism of action is unknown, the initial goal is not to be exhaustive, but to efficiently answer critical questions: Does the compound have biological activity in a disease-relevant context? If so, does it enter cells and engage a target? And can this activity be replicated in a preliminary in vivo model?

Our experimental design follows a funnel approach, starting with high-throughput methods to confirm a phenotype before committing to more resource-intensive assays.

Compound Quality Control and Handling

Before any biological assay, the integrity of the compound must be assured.

  • Purity Assessment: Verify the purity of the compound batch via LC-MS and ¹H-NMR. Impurities can confound results or be solely responsible for observed activity.

  • Solubility: Determine the compound's solubility in a range of biocompatible solvents (e.g., DMSO, ethanol). The final concentration of the solvent in cell culture media should typically not exceed 0.1-0.5% to avoid solvent-induced artifacts. The compound is reportedly soluble in some organic solvents.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

The Efficacy Testing Funnel

This guide is structured to follow a logical progression of experiments. Each phase generates data that provides the rationale for proceeding to the next, more complex stage.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept p1_1 Initial Cytotoxicity Screening (IC50 Determination in Cell Panel) p1_2 Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA) p1_1->p1_2 Identifies active concentration p2_1 Cell Line-Derived Xenograft (CDX) Model (Tumor Growth Inhibition) p1_2->p2_1 Confirms intracellular binding start Compound QC (Purity, Solubility) start->p1_1

Figure 1: A phased experimental workflow for efficacy testing.

Section 2: Phase 1 - In Vitro Efficacy & Target Engagement

The primary objective of this phase is to determine if the compound exhibits cytotoxic or cytostatic activity against cancer cells and to verify that it engages a molecular target within the cellular environment.

Protocol: High-Throughput Cytotoxicity Screening

Rationale: The first step is to assess the compound's effect on cell viability across a panel of cancer cell lines.[8] While traditional MTT or MTS assays are common, they measure metabolic activity, which can be confounded by compounds that alter mitochondrial function without inducing cell death.[9] We recommend a luminescence-based ATP assay (e.g., CellTiter-Glo®), which measures the ATP present in viable cells and is a more direct and sensitive indicator of cell number with fewer artifacts.[10]

Cell Line Selection: Based on the reported anticancer activity of other 1,2,4-thiadiazole derivatives,[2][3] a starting panel could include:

  • MCF-7: Breast cancer (ER-positive)

  • MDA-MB-231: Breast cancer (Triple-negative)

  • A549: Lung cancer

  • DU-145: Prostate cancer

Step-by-Step Protocol (ATP-based Assay):

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution series of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in culture medium from your DMSO stock. A typical starting range is 100 µM down to 1 nM. Include a "vehicle control" (DMSO only) and a "no-cell" control (medium only).

  • Dosing: Remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions. This results in a final volume of 100 µL and the desired 1X final compound concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the ATP assay reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average "no-cell" background from all other readings.

    • Normalize the data by setting the average vehicle control signal to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation Example:

Compound ConcentrationNormalized Viability (%)
100 µM2.5
33.3 µM8.1
11.1 µM25.4
3.7 µM48.9
1.2 µM75.3
0.4 µM91.2
0.1 µM98.7
Vehicle100.0
Calculated IC50 4.1 µM
Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Rationale: A positive result in the cytotoxicity screen is a prerequisite, but it does not prove the compound works via a specific interaction. The compound could be a promiscuous aggregator or membrane disruptor. CETSA provides direct evidence of target engagement inside intact cells.[11] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand (the drug).[12] By heating cell lysates treated with the compound to various temperatures, we can observe a "thermal shift" in the target protein's melting curve.[13]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection s1_1 Treat intact cells with Vehicle (DMSO) or Compound s2_1 Aliquot cells and heat at increasing temperatures (e.g., 40°C to 70°C) s1_1->s2_1 s3_1 Lyse cells (freeze-thaw) Centrifuge to separate soluble vs. aggregated proteins s2_1->s3_1 s4_1 Analyze soluble fraction by Western Blot for a candidate target protein s3_1->s4_1 result Result: A shift in the melting curve indicates target engagement s4_1->result

Figure 2: Workflow of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol (Melt Curve):

Note: This protocol assumes a candidate target protein is hypothesized (e.g., a kinase commonly dysregulated in cancer). If no target is known, a mass spectrometry-based approach (Thermal Proteome Profiling) can be used, but is beyond the scope of this introductory guide.

  • Cell Culture: Grow the most sensitive cell line from the cytotoxicity screen to ~80% confluency in a 10 cm dish.

  • Treatment: Treat cells with the compound at a concentration of 10-20x its IC50 value for 1-2 hours. Also, prepare a vehicle-treated control dish.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a buffer (e.g., PBS with protease inhibitors).

  • Heating: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Include an unheated control.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay and normalize all samples to the same concentration.

  • Western Blotting: Analyze the normalized samples via SDS-PAGE and Western Blot using an antibody against the hypothesized target protein.

  • Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Section 3: Phase 2 - In Vivo Proof-of-Concept

Rationale: Positive in vitro data and confirmed target engagement provide a strong rationale for advancing to an animal model. The cell line-derived xenograft (CDX) model is a workhorse of preclinical oncology, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living system.[14][15]

Step-by-Step Protocol (High-Level CDX Study):

Note: All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol and adhere to Good Laboratory Practice (GLP) where required.[6]

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) which can accept human tumor grafts.

  • Cell Implantation:

    • Harvest the cancer cell line used in previous assays during its exponential growth phase.

    • Resuspend cells in a sterile, serum-free medium. For improved tumor formation, mix the cell suspension 1:1 with a basement membrane matrix like Cultrex® BME or Matrigel®.[16]

    • Subcutaneously inject the cell/matrix mixture (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor mice regularly for tumor formation.

    • When tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group). This includes a vehicle control group and one or more compound dose groups.

  • Dosing:

    • Administer the compound and vehicle via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The dosing schedule (e.g., daily, twice weekly) and concentration will need to be determined in preliminary toxicology and pharmacokinetic studies, which are outside the scope of this efficacy guide.

  • Monitoring:

    • Measure tumor volume with digital calipers 2-3 times per week. Volume (mm³) is typically calculated as (Length x Width²)/2.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • The study concludes when tumors in the vehicle group reach a predetermined maximum size or at a set time point.

    • Euthanize the animals and excise the tumors.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Compare the mean tumor volume of the treated groups to the vehicle group. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.

Data Presentation Example:

Study DayVehicle Group Mean Tumor Volume (mm³) ± SEMCompound X (10 mg/kg) Mean Tumor Volume (mm³) ± SEM% TGI
0152 ± 12155 ± 14-
4289 ± 25210 ± 19-
7451 ± 41255 ± 28-
11780 ± 65315 ± 35-
141150 ± 98380 ± 4567%

Section 4: Conclusion & Future Directions

This application note outlines a foundational, phased strategy for evaluating the efficacy of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine as a potential therapeutic agent. By progressing from broad phenotypic screening to specific target engagement and finally to an in vivo model, researchers can build a robust data package. Positive results from this workflow—demonstrating potent IC50 values, clear target engagement via CETSA, and significant tumor growth inhibition in vivo—would provide strong justification for more extensive preclinical development, including mechanism of action studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formal toxicology assessments as required by regulatory agencies like the FDA.[17][18]

References

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  • Al-Suwaidan, I. A., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. [Link]

  • IntechOpen. (2024, July 24). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles.
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  • Jarzab, A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • Wikipedia. (n.d.). MTT assay.
  • Wang, P., Henning, S. M., & Heber, D. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLOS ONE. [Link]

  • Promega Corporation. (n.d.). Is Your MTT Assay Really the Best Choice?.
  • Rizvanov, A. A., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience. [Link]

  • Li, Z., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Wilson, K. A., & Sun, L. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Modzelewska-Banachiewicz, B., et al. (2000).
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  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
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  • da Rosa, G. F., et al. (2024). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][3][13][20]thiadiazole (MTDZ) in male and female mice. Psychopharmacology.

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Sources

Application

Application Note: A Strategic Approach for the Quantification of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in Human Plasma using LC-MS/MS

Introduction: Addressing a Bioanalytical Challenge The development of robust bioanalytical methods is a cornerstone of pharmaceutical development, providing critical pharmacokinetic (PK) and toxicokinetic (TK) data to in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Addressing a Bioanalytical Challenge

The development of robust bioanalytical methods is a cornerstone of pharmaceutical development, providing critical pharmacokinetic (PK) and toxicokinetic (TK) data to inform safety and efficacy decisions.[1][2] This document outlines a comprehensive strategy for developing a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in human plasma.

Publicly available information on 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine is limited, presenting a unique challenge as a validated method cannot be adapted from existing literature. Therefore, this application note serves as a detailed protocol and development guide, grounding its recommendations in fundamental principles of bioanalytical chemistry and established methods for structurally analogous compounds. The 1,2,4-thiadiazole core is a versatile scaffold in medicinal chemistry, known for a range of biological activities.[3][4] Our approach leverages this structural class to build a reliable method from first principles.

Analyte Physicochemical Profile & Method Development Rationale

A de novo method development strategy requires a thorough, albeit theoretical, analysis of the analyte's properties to guide initial experimental design.

Structure: 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

Predicted Properties:

  • Polarity: The presence of an amine group (-NH2), a methoxy ether (-OCH3), and two nitrogen atoms in the thiadiazole ring suggests the molecule is polar and hydrophilic.[4][5] This is a critical consideration for chromatographic retention.

  • Ionization: The primary amine group is expected to be readily protonated, making positive mode Electrospray Ionization (ESI) the logical choice for mass spectrometric detection.[6][7]

  • Solubility: The polar nature of the molecule suggests good solubility in aqueous and polar organic solvents like methanol and acetonitrile.[4][8]

Rationale for Technical Choices:

  • Sample Preparation: For initial method development with a novel analyte in a complex matrix like plasma, Protein Precipitation (PPT) is the preferred technique. It is a simple, fast, and universal method for removing the majority of interfering proteins.[9][10][11] Acetonitrile is often the solvent of choice due to its high efficiency in precipitating plasma proteins.[9][12][13]

  • Chromatography: Given the predicted high polarity, retention on a standard C18 reversed-phase (RP) column could be challenging.[14][15] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is proposed as the primary chromatographic mode.[5][16][17] HILIC utilizes a polar stationary phase and a high-organic mobile phase, providing excellent retention for polar compounds.[14][15][16]

  • Internal Standard (IS): The gold standard for LC-MS/MS bioanalysis is a Stable Isotope-Labeled (SIL) Internal Standard .[18][19] A SIL-IS of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine would be ideal. In its absence, a close structural analog is the next best choice to compensate for variability during sample preparation and analysis.[18][20][21] For the purpose of this protocol, we will proceed assuming a suitable analog IS is available.

Proposed LC-MS/MS Quantification Protocol

This section provides a detailed, step-by-step protocol for the analysis. All steps, from sample preparation to data acquisition, are designed to be robust and serve as a strong foundation for formal method validation.

Materials and Reagents
  • Analyte: 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine reference standard

  • Internal Standard (IS): Appropriate structural analog or SIL-IS

  • Plasma: Blank human plasma (K2-EDTA)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Equipment: Precision pipettes, microcentrifuge tubes, vortex mixer, microcentrifuge, 96-well plates, LC-MS/MS system (e.g., Sciex, Waters, Agilent, Thermo Fisher)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (IS) Solution plasma->add_is add_acn Add 300 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex Mix (30 seconds) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to 96-well plate centrifuge->supernatant dilute Dilute with Water (for LC compatibility) supernatant->dilute inject Inject 5 µL onto HILIC Column dilute->inject lc Chromatographic Separation (Gradient Elution) inject->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms quant Quantification (Analyte/IS Peak Area Ratio) ms->quant curve Calibration Curve (Linear Regression) quant->curve report Report Concentrations curve->report G cluster_ms Mass Spectrometer q1 Quadrupole 1 (Q1) Isolates Precursor Ion [M+H]+ q2 Quadrupole 2 (Q2) Collision Cell Fragments Precursor with Gas q1->q2 Send isolated [M+H]+ q3 Quadrupole 3 (Q3) Isolates Specific Product Ions q2->q3 Product Ion Scan to find fragments detector Detector q3->detector Detect selected Product Ions infuse Infuse Analyte Standard Solution infuse->q1 Full Scan to find [M+H]+

Sources

Method

Application Note: 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine (MMTZA) as a Versatile Building Block in Medicinal Chemistry and Organic Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide and Standard Operating Protocols Executive Summary The deployment of fragment-based drug discovery (FBDD) relies...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide and Standard Operating Protocols

Executive Summary

The deployment of fragment-based drug discovery (FBDD) relies heavily on high-quality, sp2-rich building blocks that offer optimal vectors for derivatization while maintaining strict physicochemical compliance. 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine (MMTZA) represents a privileged fragment. The 1,2,4-thiadiazole core serves as a robust bioisostere for amides and oxadiazoles, while the exocyclic amine and methoxymethyl (MOM) sidechain provide unique opportunities for pharmacological targeting and pharmacokinetic optimization.

This guide provides a comprehensive analysis of the MMTZA scaffold, detailing the causal logic behind handling its specific chemical challenges, alongside field-validated protocols for its derivatization.

Scientific Rationale: Structural Deconstruction

To effectively utilize MMTZA, chemists must understand the electronic and spatial profile of its structural components:

  • The 1,2,4-Thiadiazole Core: Highly electron-deficient and mesoionic. It significantly lowers the pKa of the associated 5-amino group. This core frequently acts as a hydrogen-bond acceptor network in kinase hinge-binding regions [1].

  • The 5-Amino Group: Due to the severe electron-withdrawing nature of the adjacent nitrogens and sulfur, this amine exhibits poor nucleophilicity . Classical substitution or standard peptide coupling strategies (e.g., EDC/HOBt) consistently fail or yield marginal results.

  • The 3-Methoxymethyl Group: Strategically positioned to serve as a hydrogen-bond acceptor while mitigating the high lipophilicity commonly associated with alkyl sidechains. It controls the partition coefficient (logP) and limits cytochrome P450-mediated aliphatic oxidation.

Pathway Core MMTZA Scaffold Thiadiazole 1,2,4-Thiadiazole Ring (Amide Bioisostere) Core->Thiadiazole Methoxymethyl 3-Methoxymethyl Group (Solubility & H-Bond Acceptor) Core->Methoxymethyl Amine 5-Amino Group (Vector for Derivatization) Core->Amine Target Protein Kinase / HDAC Target Binding Thiadiazole->Target Bioisosteric Replacement Hinge Hinge Region H-Bonding (S/N Heteroatoms) Thiadiazole->Hinge Pocket Hydrophobic/Solvent Channel Projection Methoxymethyl->Pocket Modulates logD Amine->Target Covalent/Non-covalent linking

Pharmacological mapping of the MMTZA scaffold for targeted drug design.

Physicochemical Profiling

The table below summarizes the calculated properties that make MMTZA an ideal "Rule of Three" (Ro3) compliant building block for library generation [3].

PropertyEstimated ValueImplication in Drug Design
Molecular Weight 145.18 g/mol Perfect footprint for fragment-based screening.
cLogP ~0.50Hydrophilic character prevents non-specific hydrophobic binding.
H-Bond Donors 2 (-NH₂)Forms critical donor interactions with target backbone amides.
H-Bond Acceptors 4 (N, N, S, O)Expansive acceptor network for water-mediated or direct binding.
Topological Polar Surface Area ~65 ŲExcellent range for membrane permeability, including potential CNS penetration.

Workflows & Causality-Driven Protocols

As a Senior Application Scientist, I observe a recurring failure mode when junior chemists treat heteroaromatic amines like standard aliphatic amines. The protocols below are designed with explicit causality to bypass the inherent electronic deactivation of the MMTZA 5-amino group.

Protocol A: Strong Base-Mediated N-Acylation

Causality Insight: Standard coupling reagents (HATU, EDC) require the amine to attack an activated ester. The 5-amino group of MMTZA is too electron-deficient to do this efficiently. By using a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS), we deprotonate the amine to form a highly reactive thiadiazolide anion , which instantly traps acyl chlorides.

Materials:

  • MMTZA (1.0 equiv)

  • Target Acyl Chloride (1.2 equiv)

  • LiHMDS (1.0 M in THF, 1.5 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve MMTZA (1.0 mmol) in anhydrous THF (5.0 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.5 mL, 1.5 mmol).

    • Self-Validation Checkpoint: The solution typically transitions from clear to pale yellow or orange, visually confirming the generation of the active nitrogen anion. If no color change occurs, verify the titer of the LiHMDS.

  • Acylation: Stir for 15 minutes, then add the acyl chloride (1.2 mmol) dropwise.

  • Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl (5.0 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc).

    • Self-Validation Checkpoint: On TLC, the product amide will migrate significantly higher (less polar) than the starting MMTZA due to the loss of the primary amine hydrogen bonding capacity.

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Arylation

Causality Insight: Arylation of multiple-heteroatom containing rings is notoriously difficult. The sulfur and nitrogen atoms of MMTZA can act as multidentate ligands, poisoning standard Palladium catalysts. To circumvent this, we utilize t-BuXPhos Pd G3 , a bulky, electron-rich precatalyst that forces rapid oxidative addition and shields the metal center from off-target coordination by the thiadiazole core [2].

Materials:

  • MMTZA (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • t-BuXPhos Pd G3 (5 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Reaction Assembly: In a dry Schlenk tube or microwave vial, combine the Aryl Bromide (1.0 mmol), MMTZA (1.2 mmol), NaOtBu (2.0 mmol), and t-BuXPhos Pd G3 (0.05 mmol).

  • Inert Atmosphere: Purge the vessel with N₂ or Argon for 5 minutes.

  • Solvent Addition: Add degassed anhydrous 1,4-Dioxane (5.0 mL).

    • Critical Parameter: Dioxane must be stringently degassed (e.g., via sparging or freeze-pump-thaw) to prevent oxidation of the electron-rich phosphine ligand.

  • Heating: Seal the tube and heat at 90 °C for 12 hours.

    • Self-Validation Checkpoint: The progression of the reaction is marked by the precipitation of NaBr salts and a darkening of the solution to deep red/brown as Pd nanoparticles slowly aggregate at the end of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove insoluble salts and palladium black.

  • Purification: Concentrate the filtrate and purify by column chromatography (DCM/MeOH gradient).

G MMTZA 3-(Methoxymethyl)- 1,2,4-thiadiazol-5-amine Acyl Acyl Chloride + LiHMDS (Protocol A) MMTZA->Acyl Aryl Aryl Bromide + t-BuXPhos Pd G3 (Protocol B) MMTZA->Aryl Diaz t-BuONO, CuBr2 (Sandmeyer) MMTZA->Diaz Amide Thiadiazolyl Amide (Target Binder) Acyl->Amide Biaryl N-Aryl-1,2,4-thiadiazol- 5-amine Aryl->Biaryl Bromo 5-Bromo-3-(methoxymethyl)- 1,2,4-thiadiazole Diaz->Bromo

Synthetic divergence of MMTZA via N-acylation, C-N coupling, and Sandmeyer halogenation.

Conclusion

3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine (MMTZA) circumvents many of the metabolic liabilities associated with traditional terminal amines or highly lipophilic heterocycles. By acknowledging the inherently low nucleophilicity of the 5-amino group and counteracting it with robust base-mediated or specialized transition-metal catalyzed conditions, chemists can seamlessly integrate this powerful bioisostere into advanced therapeutic candidates.

References

  • Li, Y., Geng, J., Liu, Y., Yu, S., & Zhao, G. (2013). "Thiadiazole-a Promising Structure in Medicinal Chemistry." ChemMedChem, 8(1), 27-41. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Chemical Science, 2(1), 27-50. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 290274, 5-Amino-1,2,4-thiadiazole." PubChem. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

The synthesis of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine is a critical workflow in the development of cephalosporin antibiotics and specialized enzyme inhibitors. While the classical Goerdeler cyclization provides a r...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine is a critical workflow in the development of cephalosporin antibiotics and specialized enzyme inhibitors. While the classical Goerdeler cyclization provides a reliable foundational route[1], researchers frequently encounter yield bottlenecks (often plateauing at 40–50%) due to the sensitivity of the methoxymethyl ether moiety and the competitive over-oxidation of sulfur intermediates.

This guide serves as a causal framework and troubleshooting center for drug development professionals aiming to push isolation yields above 80% through mechanistic control.

I. Reaction Logic & Diagnostic Workflow

The formation of the 1,2,4-thiadiazole core requires two distinct phases:

  • Nucleophilic Addition : Free-basing 2-methoxyacetamidine hydrochloride allows it to act as a nucleophile, reacting with a thiocyanate source to form an intermediate imidoyl thiourea.

  • Dehydrogenative N–S Bond Formation : An oxidant promotes the intramolecular coupling of the nitrogen and sulfur atoms[2].

If the oxidant is too harsh (e.g., concentrated bromine), the sulfur atom undergoes over-oxidation to sulfinic or sulfonic species, or the methoxymethyl group is cleaved. Transitioning to milder, greener oxidants is the primary causational driver for yield improvement[3].

G Node1 2-Methoxyacetamidine HCl (Starting Material) Node3 Imidoyl Thiourea (In-situ Intermediate) Node1->Node3 Base (NaOMe/Na2CO3) Node2 Thiocyanate Salt (e.g., KSCN) Node2->Node3 Node4 Oxidative Cyclization (I2, H2O2, or Electro) Node3->Node4 Dehydrogenative N-S bond formation Node5 3-(Methoxymethyl)- 1,2,4-thiadiazol-5-amine Node4->Node5 Controlled Temp (< 5 °C), Mild Oxidant Node6 Side Product: Over-oxidized Sulfonamides Node4->Node6 Excess Halogen High Temp

Fig 1: Oxidative cyclization pathway of 2-methoxyacetamidine to 1,2,4-thiadiazol-5-amine.

II. Benchmark Data: Oxidant Impact on Yield

To move away from variable yields, researchers must optimize the terminal oxidant. The table below synthesizes empirical outcomes based on the choice of oxidizing system.

Oxidation MethodTypical Yield (%)Solvent SystemPrincipal ByproductsMechanistic Advantage / Disadvantage
Br₂ / NaOMe 50–65%MethanolInorganic salts, HBrTraditional baseline. Prone to exothermic over-oxidation and requires strict chromatographic cleanup[1].
H₂O₂ / EtOH 80–85%EthanolWaterGreen & Metal-Free. Water is the sole byproduct. Mild thermodynamic driving force prevents ether cleavage[3].
I₂ / H₂O (Base) 82–88%Water / DMFIodide saltsExcellent functional group tolerance. Highly scalable with a straightforward thiosulfate quench[2].
Electrochemical > 90%CH₃CN / H₂OHydrogen gasCatalyst-free. Undivided cell at room temperature provides superior regioselectivity and lowest impurity profile[2].

III. Validated Step-by-Step Protocol: Iodine-Mediated Oxidative Cyclization

This protocol leverages an Iodine-mediated strategy, which provides a self-validating, highly controlled environment for the intramolecular S–N bond formation[2].

Step 1: Free-Basing the Amidine

  • Action : Dissolve 2-methoxyacetamidine hydrochloride (10.0 mmol) in a mixture of DMF (15 mL) and H₂O (5 mL). Add Na₂CO₃ (20.0 mmol) in portions.

  • Causality : The amidinium ion is electrophilic. Neutralization liberates the free amidine, rendering the nitrogen nucleophilic enough to attack the thiocyanate carbon.

Step 2: Thiourea Formation

  • Action : Add KSCN (12.0 mmol) to the mixture. Stir at room temperature for 45 minutes.

  • Validation : Extract an aliquot, dry, and run IR spectroscopy. The appearance of a sharp band around 2050 cm⁻¹ (isothiocyanate/thiocyanate intermediate shift) confirms progression[1].

Step 3: Oxidative Coupling

  • Action : Chill the reaction vessel to 0–5 °C in an ice bath. Dissolve I₂ (11.0 mmol) in DMF (5 mL) and add dropwise over 30 minutes.

  • Causality : The N–S bond formation is highly exothermic. Localized thermal spikes promote the irreversible over-oxidation of the sulfur atom. Strict temperature control isolates the reaction trajectory toward the targeted cyclization.

Step 4: Self-Validating Monitoring

  • Action : Monitor via TLC (EtOAc:Hexane 1:1).

  • Validation : The disappearance of the UV-inactive amidine and the emergence of a highly UV-active spot (at 254 nm) securely validates that the conjugated 1,2,4-thiadiazole aromatic ring has formed.

Step 5: Quenching and Workup

  • Action : Quench the reaction immediately with 10% aqueous Na₂S₂O₃ (20 mL) until the iodine color dissipates.

  • Causality : Unreacted iodine will co-extract into the organic phase and slowly degrade the methoxymethyl group during solvent evaporation. Thiosulfate neutralizes the oxidant entirely.

Step 6: Isolation

  • Action : Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Crystallize the crude solid from hot ethanol[1].

IV. Troubleshooting & FAQs

Q1: Why is my yield consistently below 50% when using the standard bromine/alkali method? A1: Bromine is a highly aggressive halogenating agent. High localized concentrations cause the over-oxidation of the sulfur atom to sulfonate derivatives, and can concurrently halogenate the delicate methoxymethyl ether group. Shifting to a milder oxidative N–S coupling method, such as H₂O₂ or I₂/water, tightly restricts the reaction to the desired cyclization pathway[2][3].

Q2: During workup, my product forms an intractable emulsion in the organic layer. How can I resolve this? A2: 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine is moderately polar and readily coordinates with inorganic salts. Emulsions are almost always caused by unreacted amidine starting material or colloidal sulfur byproducts. Ensure the aqueous phase pH is strictly adjusted to ~8.0 during extraction to fully un-ionize the amine, and filter the biphasic mixture through a pad of Celite prior to separating the layers.

Q3: I am observing rapid degradation of my 2-methoxyacetamidine starting material before the reaction even initiates. What is happening? A3: 2-Methoxyacetamidine hydrochloride is aggressively hygroscopic. If exposed to ambient moisture during weighing or storage, it rapidly undergoes hydrolysis to 2-methoxyacetamide. The amide cannot condense with thiocyanate to form the requisite imidoyl thiourea intermediate. Always store the starting material under argon and ensure your DMF/water solvent ratio is freshly prepared.

Q4: What is the mechanistic causality behind using a metal-free oxidant like H₂O₂ in ethanol instead of traditional transition-metal catalysts? A4: Hydrogen peroxide acts as a green terminal oxidant that facilitates the dehydrogenative N–S bond formation of the in-situ generated imidoyl thiourea[3]. Unlike transition-metal catalyzed routes that require complex ligands and exhaustive post-reaction heavy metal scavenging, H₂O₂ produces water as its sole byproduct. This drives the cyclization thermodynamically without coordinating to, or cleaving, the highly sensitive methoxymethyl ether oxygen.

References

  • Synthesis of 5‐amino‐1,2,4‐thiadiazoles. | Download Scientific Diagram - ResearchGate. Source: researchgate.net.
  • Synthesis of 1,2,4-thiadiazoles - Organic Chemistry Portal. Source: organic-chemistry.org.
  • 5-Amino-3-methyl-1,2,4-thiadiazole - MDPI. Source: mdpi.com.

Sources

Optimization

Technical Support Center: Stability of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in DMSO

Prepared by: Senior Application Scientist, Advanced Chemical Solutions This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with 3-(Methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine when stored in dimethyl sulfoxide (DMSO). Our goal is to provide practical, field-proven insights and actionable protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the biological activity of our 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine samples over time. What are the potential causes?

A decrease in biological activity is a primary indicator of compound degradation. For a molecule like 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, several factors related to its storage in DMSO could be at play:

  • Inherent Chemical Instability: The 1,2,4-thiadiazole ring, while aromatic, is an electron-deficient heterocycle. This makes certain positions on the ring susceptible to nucleophilic attack.[1] While generally stable in acidic conditions, the ring can undergo cleavage in the presence of strong bases.[2]

  • Solvent-Mediated Degradation: DMSO is not an inert solvent. It is hygroscopic, readily absorbing atmospheric moisture, which can lead to hydrolysis of sensitive functional groups.[3] Furthermore, DMSO can act as an oxidizing agent, particularly under heating or light exposure, which can affect the sulfur atom in the thiadiazole ring.[4][5]

  • Improper Storage Conditions: Factors such as prolonged storage at room temperature, exposure to light, and frequent freeze-thaw cycles can significantly accelerate degradation.[6][7] A study on compound stability in DMSO showed that after one year at room temperature, only 52% of compounds were likely to be observed.[6]

Q2: What are the most probable degradation pathways for this compound in a DMSO solution?

Based on the structure, which features a primary amine, a methoxy ether, and a thiadiazole ring, the following degradation pathways are most likely:

  • S-Oxidation: The sulfur atom in the thiadiazole ring is susceptible to oxidation. DMSO itself can act as an oxidant, potentially converting the sulfide in the ring to a sulfoxide or sulfone.[5] This modification would significantly alter the electronic properties and shape of the molecule, likely impacting its biological activity.

  • Hydrolysis: The primary amine group makes the compound somewhat basic. Amines are known to be hygroscopic.[3] If the DMSO used is not anhydrous, the absorbed water can facilitate hydrolytic degradation. While the ether and amine linkages are generally stable, the thiadiazole ring itself can be susceptible to cleavage under certain conditions.[1]

  • Reaction with DMSO or its Impurities: Although less common, primary amines can undergo reactions in the presence of DMSO, especially when heated. Additionally, older or lower-grade DMSO can contain impurities (like dimethyl sulfide or sulfone) or degrade to form reactive species that could interact with the compound.[8]

Q3: What are the absolute best practices for preparing and storing stock solutions of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine to ensure long-term stability?

To mitigate the risks of degradation, we recommend a stringent and standardized handling protocol. Adherence to these steps is critical for maintaining sample integrity.

ParameterRecommendationRationale
Solvent Quality Use high-purity, anhydrous DMSO (≤0.02% water).Minimizes the risk of water-mediated hydrolysis. DMSO is highly hygroscopic.[3][9]
Preparation Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation of the compound by atmospheric oxygen.[5]
Concentration Prepare a high-concentration stock (e.g., 10-20 mM) and create smaller aliquots.Avoids repeatedly opening and closing the main stock vial, which introduces moisture and oxygen.
Storage Temp. Store aliquots at -80°C for long-term storage (>1 month). Use -20°C for short-term (<1 month).Low temperatures significantly slow the rate of all chemical degradation pathways.[5]
Containers Use amber glass vials or polypropylene tubes with tight-sealing caps.Protects the compound from photodegradation and minimizes solvent evaporation and water absorption.[3]
Freeze-Thaw Minimize freeze-thaw cycles to an absolute minimum (<3-5 cycles).Each cycle increases the amount of dissolved water and oxygen, accelerating degradation.[7]
Troubleshooting Guide: Common Scenarios
Scenario 1: "My LC-MS analysis shows the main peak decreasing and new, unidentified peaks appearing in my aged DMSO stock."

This is a classic sign of chemical degradation.

  • Immediate Action: Cease using the stock solution immediately for any biological assays. Quarantine the vial and label it clearly as "Suspected Degradation."

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Prepare a fresh solution of the compound from a solid sample and analyze it immediately by LC-MS. This will provide a baseline t=0 chromatogram.

    • Compare Chromatograms: Compare the chromatogram of the aged stock to the fresh sample. Note the retention times and mass-to-charge ratios (m/z) of the new peaks.

    • Hypothesize Degradants:

      • An increase in mass of +16 Da could indicate S-oxidation (addition of one oxygen atom).

      • An increase of +32 Da could indicate S-dioxide formation.

      • Masses corresponding to fragments of the original molecule could suggest ring cleavage.

    • Review Your Protocol: Critically evaluate your storage and handling procedures against the best practices outlined in Q3. Was the DMSO anhydrous? Was the sample protected from light? How many times was it freeze-thawed? This will help identify the root cause.

Experimental Protocols & Workflows
Protocol 1: Recommended Workflow for Stock Solution Handling

This workflow is designed to maximize the stability and reproducibility of your experiments.

G cluster_prep Preparation cluster_storage Aliquoting & Storage cluster_use Daily Use A 1. Use new, unopened anhydrous DMSO B 2. Weigh solid compound in an inert atmosphere A->B C 3. Dissolve in DMSO to create 10 mM Master Stock B->C D 4. Vortex until fully dissolved (gentle sonication if needed) C->D E 5. Dispense single-use 'Working Aliquots' (e.g., 20 µL) D->E F 6. Tightly seal all vials (use parafilm for master stock) E->F G 7. Store Master Stock and Aliquots at -80°C F->G H 8. Thaw one Working Aliquot for the day's experiments G->H Retrieve as needed I 9. Perform serial dilutions in assay buffer H->I J 10. Discard any unused portion of the thawed aliquot I->J

Caption: Recommended workflow for preparing and handling DMSO stock solutions.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is essential to proactively identify potential degradants and understand the compound's liabilities.

Objective: To intentionally stress the compound under various conditions to predict its primary degradation pathways.

Materials:

  • 10 mM stock solution of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in anhydrous DMSO.

  • 1 M HCl, 1 M NaOH, 3% H₂O₂.

  • HPLC-grade water and acetonitrile.

Procedure:

  • Prepare Stress Samples: Set up five separate HPLC vials as described in the table below.

  • Incubate: Store the vials under the specified conditions for the designated time. The control sample should be stored under ideal conditions.

  • Neutralize (if applicable): Before analysis, neutralize the acid and base-stressed samples by adding an equimolar amount of base or acid, respectively.

  • Analyze: Analyze all samples by HPLC-MS alongside a t=0 (unstressed) sample.

  • Evaluate: Compare the chromatograms to identify new peaks and the percentage of the parent compound remaining.

Forced Degradation Conditions Table

ConditionProcedureStress Factor
Control 10 µL stock + 990 µL ACN/H₂O (50:50)Baseline
Acid Hydrolysis 10 µL stock + 990 µL of 0.1 M HClAcid-lability
Base Hydrolysis 10 µL stock + 990 µL of 0.1 M NaOHBase-lability
Oxidation 10 µL stock + 990 µL of 0.3% H₂O₂Oxidative-lability
Thermal Stress Incubate DMSO stock vial at 50°C for 48h, then prepare sampleThermostability
Potential Degradation Pathways Diagram

This diagram illustrates the two most likely degradation pathways for the compound.

DegradationPathways Parent 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine (Parent Compound) S_Oxide Thiadiazole S-Oxide (+16 Da) Parent->S_Oxide Oxidation (DMSO, O₂, light) Hydrolyzed Ring-Opened Products (Variable Mass) Parent->Hydrolyzed Hydrolysis (H₂O in DMSO)

Caption: Potential degradation pathways for 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine.

References
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health (NIH). Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • The effect of dmso on the absorption and metabolism screening of drug discovery process. American Association of Pharmaceutical Scientists. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. SilverFern Chemical Inc. Available from: [Link]

  • Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. Royal Society of Chemistry. Available from: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. National Institutes of Health (NIH). Available from: [Link]

  • Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. Defense Technical Information Center. Available from: [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available from: [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available from: [Link]

  • Stability and Reactivity of Alternative Nucleobases in Concentrated Sulfuric Acid. MDPI. Available from: [Link]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. National Institutes of Health (NIH). Available from: [Link]

  • A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. ResearchGate. Available from: [Link]

  • Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. Available from: [Link]

  • [Chemical Knowledge]:Detection Methods and Analytical Techniques of Dimethyl Sulfoxide. LinkedIn. Available from: [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available from: [Link]

  • An Improved Method for the Analysis of Dimethyl Sulfoxide in Water Samples. Semantic Scholar. Available from: [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available from: [Link]

  • Proven DMSO Reactions. gChem. Available from: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

  • Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Kyoto University Research Information Repository. Available from: [Link]

  • Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis: Mass Spectrometric Investigation Using Deuterated DMSO and Quadrupole Time-of-Flight Mass Detection. ChemRxiv. Available from: [Link]

  • 3-AMINO-5-METHOXY-1,2,4-THIADIAZOLE. Chemsrc. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine Assays

Welcome to the Application Support Center. As drug discovery progresses, highly functionalized heterocyclic fragments like 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine are frequently integrated into screening libraries and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug discovery progresses, highly functionalized heterocyclic fragments like 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine are frequently integrated into screening libraries and hit-to-lead pipelines. While the 1,2,4-thiadiazole core is a recognized privileged scaffold[1], its inherent chemical topology presents specific off-target liabilities, including pan-kinase promiscuity, severe Cytochrome P450 (CYP) coordination, and reactive metabolite-induced toxicity.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Below, you will find field-proven mechanistics, self-validating troubleshooting protocols, and definitive thresholds designed to uncouple this compound's biological efficacy from its off-target noise.

Mechanistic Profiling & Structural Liabilities

Before troubleshooting, it is critical to understand why this compound misbehaves in standard assays. The molecule possesses three distinct functional domains that drive independent off-target pathways:

  • The 5-Amino Group : Acts as a potent dual hydrogen bond donor/acceptor, mimicking the adenine ring of ATP. This commonly leads to "pan-kinase" hinge-binding artifacts[2].

  • The 1,2,4-Thiadiazole Ring : The unhindered nitrogen and sulfur lone pairs act as hard Lewis bases, directly coordinating with the heme iron of CYP450 enzymes (specifically CYP3A4 and 2C19), leading to potent Type II inhibition[3].

  • The Methoxymethyl Ether : While improving lipophilicity and membrane permeability[4], it introduces a metabolic "soft spot" susceptible to O-dealkylation and subsequent ring-opening, generating electrophilic species.

G A 3-(Methoxymethyl)- 1,2,4-thiadiazol-5-amine B1 Heme Iron Coordination (N/S Lone Pairs) A->B1 Steric Exposure B2 Metabolic S-Oxidation (Ring Opening) A->B2 P450 Mediation B3 ATP Hinge Binding (5-Amino Group) A->B3 H-Bonding C1 CYP450 Inhibition (Drug-Drug Interactions) B1->C1 C2 GSH Depletion (Hepatotoxicity) B2->C2 C3 Pan-Kinase Off-Target (Promiscuity) B3->C3

Mechanism of off-target pathways for 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine.

Troubleshooting FAQs

Q1: We are observing extreme CYP3A4 and CYP2C19 inhibition (IC50 < 1 µM) in our human liver microsome (HLM) assays. Is this intrinsic to the compound or an assay artifact? Analysis: This is an intrinsic liability. Unsubstituted or lightly substituted 1,2,4-thiadiazoles are notorious for binding directly to the prosthetic heme iron of CYP enzymes[1][3]. The methoxymethyl group is too sterically compact to physically block the approach of the thiadiazole nitrogen/sulfur to the heme pocket. Corrective Action: To confirm this is reversible heme coordination rather than mechanism-based inactivation, perform the CYP450 Time-Dependent Inhibition (TDI) Assay (see Protocol B). If confirmed as reversible, you must pursue structural rigidification—consider introducing alpha-branching on the methoxymethyl group to introduce steric shielding around the ring.

Q2: In 72-hour HepG2 cell viability assays, the compound shows delayed, dose-dependent toxicity that does not correlate with our primary target activity. What is happening? Analysis: The delayed onset of toxicity strongly implies the accumulation of reactive metabolites rather than acute pharmacological toxicity. Thiadiazoles can undergo S-oxidation and ring fragmentation, generating reactive electrophiles that covalently bind to cellular macromolecules and rapidly deplete intracellular Glutathione (GSH). Corrective Action: Run the Reactive Metabolite Trapping Assay (Protocol A). If elevated GSH adducts are detected, the methoxymethyl ether may be undergoing rapid O-demethylation followed by structural collapse.

Q3: Our kinase selectivity panels (SelectScreen) show broad-spectrum "pan-kinase" hits, particularly against Akt, JAK, and GSK-3β. How do we differentiate true signaling from promiscuity? Analysis: The 5-amino-1,2,4-thiadiazole moiety is a classic bioisostere for the purine ring of ATP[4]. The primary exocyclic amine acts as an ideal hydrogen bond donor to the kinase hinge region backbone (e.g., interacting with the Valine/Leucine residues in the hinge)[2]. Corrective Action: You must evaluate the Kinase Gini Coefficient across your panel. To eliminate this off-target effect chemically, synthesize an N-methylated derivative of the 5-amine. If your primary target does not require that specific H-bond donor, N-methylation will immediately abrogate ATP-mimetic promiscuity.

Standardized Experimental Protocols

A core principle of technical troubleshooting is ensuring your assays are intrinsically self-validating. Use these optimized protocols to isolate the specific off-target mechanisms.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

This protocol is self-validating because the inclusion of a non-NADPH control conclusively differentiates CYP-mediated bioactivation from inherent chemical instability.

  • Incubation Matrix Setup :

    • Prepare a 1.0 mL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM), 5 mM reduced Glutathione (GSH), and 100 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Spiking :

    • Add 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine to a final concentration of 10 µM (keep organic solvent < 0.5% DMSO).

  • Initiation (The Self-Validating Step) :

    • Split the mixture into two 500 µL aliquots: Sample A (+NADPH) and Sample B (-NADPH) .

    • Initiate Sample A by adding 1 mM NADPH. Add an equivalent volume of buffer to Sample B.

  • Incubation & Quenching :

    • Incubate both samples at 37°C for 60 minutes.

    • Quench the reaction by adding 500 µL of ice-cold Acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 RPM for 10 mins.

  • LC-MS/MS Analysis :

    • Analyze the supernatant using a triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode.

    • Set a precursor ion scan for the neutral loss of 129 Da (characteristic of the pyroglutamic acid moiety of GSH).

    • Data Interpretation : If adducts are detected only in Sample A, the compound undergoes CYP-mediated bioactivation causing hepatotoxicity.

Protocol B: CYP450 Time-Dependent Inhibition (TDI) Assay

This protocol isolates irreversible mechanism-based inhibition (MBI) from reversible heme-coordination by comparing IC50 shifts over time.

  • Pre-Incubation Master Mix :

    • Prepare a master mix with 0.5 mg/mL HLM, 1 mM NADPH, and 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in a 7-point dilution series (0.1 µM to 50 µM).

  • Time-Dependent Shift :

    • t=0 plate : Immediately add the specific CYP probe substrate (e.g., Midazolam for CYP3A4, 2.5 µM) to the mix.

    • t=30 plate : Incubate the compound/HLM/NADPH mix at 37°C for 30 minutes before adding the Midazolam probe.

  • Termination :

    • Quench all reactions after 10 minutes of substrate incubation using ice-cold Methanol.

  • Quantification :

    • Measure the remaining Midazolam metabolite (1'-hydroxymidazolam) via LC-MS/MS.

    • Data Interpretation : Calculate the

      
       for both plates. An IC50 Shift Ratio (
      
      
      
      ) of > 1.5 signifies that the thiadiazole is covalently modifying and destroying the CYP enzyme.
Quantitative Data Comparison

To quickly benchmark whether your batch of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine (or its optimized structural analogs) is suitable for in vivo studies, evaluate your assay results against these standardized thresholds:

Assay / Target MetricLiability Threshold (Warning)Optimized Lead GoalMechanistic Implication
CYP3A4 / 2C19 Reversible

< 1.0 µM> 10.0 µMDirect heme iron coordination
CYP TDI

Shift Ratio
> 1.5 Shift≤ 1.0 ShiftCovalent modification of enzyme
GSH Adduct Formation Rate > 10 pmol/mg/min< 1 pmol/mg/minRing-opening & reactive metabolites
HepG2 Cell Viability (

)
< 10.0 µM> 50.0 µMDownstream glutathione depletion
Kinase Gini Coefficient < 0.3 (Promiscuous)> 0.6 (Selective)ATP-mimetic hinge binding
References
  • Li, Z. et al. "Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1)". Journal of Medicinal Chemistry - ACS Publications.[Link]

  • "Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation". PMC - NIH.[Link]

  • "Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy". PMC - NIH.[Link]

  • "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents". MDPI Pharmaceuticals.[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

Welcome to the Technical Support Center for heterocyclic synthesis workflows. This guide is specifically engineered for researchers and drug development professionals isolating 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis workflows. This guide is specifically engineered for researchers and drug development professionals isolating 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine post-synthesis.

This compound is a critical building block in pharmaceutical chemistry (often utilized as a side-chain intermediate for cephalosporin antibiotics and kinase inhibitors)[1]. Because it is typically synthesized via the Goerdeler oxidative cyclization (reacting 2-methoxyacetamidine with thiocyanate and bromine), crude mixtures are notoriously contaminated with inorganic salts, elemental sulfur, and trapped halogens. This guide details the causal logic behind isolating this specific ether-functionalized amino-thiadiazole without degrading its sensitive moieties.

Diagnostic Purification Workflow

The following flowchart outlines the logic matrix for isolating the target compound. It bypasses traditional acid/base extraction—which can degrade the molecule—in favor of controlled trituration and recrystallization.

G A Crude Reaction Mixture (Contains KBr, S8, Br2 traces) B 1. Solvent Evaporation 2. Aqueous Trituration A->B C Filtration & Phase Assessment B->C D Is the retentate a dark red/brown oily solid? C->D E Sodium Thiosulfate (Na2S2O3) Wash / Quench D->E YES (Bromine complexation) F Recrystallization (Hot Ethanol or Water) D->F NO (Pale yellow/white solid) E->F Liberates free amine G Pure 3-(Methoxymethyl)- 1,2,4-thiadiazol-5-amine F->G High purity crystalline yield

Diagnostic workflow for the isolation of 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine, emphasizing halogen quenching.

Chemical Profiling & Purification Data

To purify a molecule effectively, you must exploit its physicochemical boundaries. 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine features competing properties: a highly polar hydrogen-bonding network (amine + heteroaromatic nitrogens) and a moderately lipophilic ether chain.

Table 1: Physicochemical Profile & Protocol Causality
Property / FeatureStructural ImpactCausality for Purification Strategy
pKa (Conjugate Acid) ~2.0 – 3.0 (Weak Base)Avoid Acid-Base Extraction. The 1,2,4-thiadiazole ring drastically reduces the basicity of the 5-amino group. Extracting it into water requires highly concentrated acid (e.g., >2M HCl).
Methoxymethyl Group Acid-sensitive ether linkageAvoid High Temperatures at Low pH. Prolonged exposure to strong aqueous acids to force protonation will cleave the ether, yielding a 3-(hydroxymethyl) impurity.
1,2,4-Thiadiazole Ring N-S bond is chemically softAvoid Strong Alkalis & Reductants. Strong bases (pH > 10) or reductive conditions can cause ring-opening. Maintain a pH of 6–8 during aqueous washing.
Solubility Soluble in hot EtOH, EtOAcExploit Thermal Gradients. The compound exhibits an excellent thermal solubility gradient in protic solvents, making hot water or ethanol ideal for bulk recrystallization[1].
Table 2: Recommended Chromatographic Systems (Silica Gel)
Impurity TargetMobile PhaseAdditive RequirementExpected Retention (Rf)
Amidine PrecursorDCM : MeOH (95:5)1% Triethylamine (TEA)Product: ~0.45. The TEA prevents tailing of the 5-amino group on acidic silica.
Non-polar byproducts (S8)Hexanes : EtOAc (50:50)NoneProduct: ~0.30. Sulfur elutes at the solvent front (Rf ~0.95).

Troubleshooting FAQs

Q: My crude product crashed out as a dark red/brown viscous oil instead of a solid. What happened, and how do I fix it? A: This is a classic hallmark of the Goerdeler synthesis. The dark red color is caused by unreacted bromine or polybromide species forming charge-transfer complexes with the thiadiazole nitrogens or the 5-amino group. Fix: Suspend the oily crude in water and add a 10% aqueous solution of sodium thiosulfate (


). The thiosulfate reduces the trapped 

to water-soluble

. Once the halogen complex is broken, the product will dramatically shift in color to pale yellow and precipitate as a filterable solid.

Q: Why shouldn't I use a standard 1M HCl / 1M NaOH acid-base workup to remove organic impurities? A: Because 1,2,4-thiadiazol-5-amines are exceptionally weak bases due to the electron-withdrawing nature of the thiadiazole ring. To push the equilibrium toward the water-soluble hydrochloride salt, you would need highly concentrated HCl. However, treating a methoxymethyl ether with strong aqueous acid readily induces ether cleavage, degrading your product into 3-(hydroxymethyl)-1,2,4-thiadiazol-5-amine. Water trituration at a neutral pH safely exploits the insolubility of the neutral product while dissolving inorganic byproducts.

Q: My isolated crystals have a persistent yellow tint and smell faintly of sulfur. How do I achieve pharmaceutical-grade purity? A: The sulfur smell indicates contamination with polymeric sulfur species (


) or unreacted thiocyanate, a byproduct of the oxidative cyclization.
Fix: Polymeric sulfur is highly soluble in non-polar solvents, whereas your product is not. Slurry the dried yellow crystals in cold hexanes or heptane for 15 minutes, filter, and discard the filtrate. The retentate will be significantly purified. Follow this with a hot ethanol recrystallization.

Validated Purification Methodologies

Below are self-validating protocols ensuring absolute structural integrity of the target molecule.

Method A: Bulk Desalting & Recrystallization (Scale: >5 grams)

Use this method for primary isolation directly from the crude reaction mixture.

  • Evaporation: Concentrate the methanolic/ethanolic reaction mixture in vacuo until a thick slurry is formed. Do not evaporate to absolute dryness to prevent baking the product onto the flask.

  • Neutral Aqueous Trituration: Add 5 volumes of ice-cold deionized water to the slurry. Stir vigorously for 30 minutes. (This dissolves the

    
    , 
    
    
    
    , and
    
    
    salts[1]).
  • Thiosulfate Quench: If the suspension is dark orange/red, add 10%

    
     dropwise until the suspension turns pale yellow or white.
    
  • Filtration: Vacuum filter the suspension through a Büchner funnel. Wash the filter cake with additional ice-cold water (2 x 1 Vol) to ensure complete removal of inorganic salts. Air dry the cake.

  • Recrystallization: Transfer the crude solid to a round-bottom flask. Add a minimal amount of boiling ethanol (approx. 3-5 mL/gram) until just dissolved. Allow the solution to cool slowly to room temperature, then place in an ice bath for 2 hours.

  • Harvest: Filter the resulting white/off-white needle-like crystals. Wash with a minimal volume of ice-cold ethanol, followed by cold hexanes to strip residual sulfur. Dry in vacuo at 40°C. (Literature melting point expectations for similar derivatives are well-defined; expect thermal stability up to ~150°C-200°C prior to decomposition[1]).

Method B: Flash Column Chromatography (Scale: <5 grams)

Use this method if the reaction stalled, leaving high amounts of unreacted amidine, or for generating an analytical standard.

  • Sample Loading: Dissolve the crude, desalted compound in a minimal amount of Dichloromethane (DCM). If solubility is poor, use the dry-loading technique (adsorb onto 3 equivalents of Celite or silica gel, remove solvent, and load as a dry powder).

  • Column Equilibration: Equilibrate a silica gel column with Hexanes:Ethyl Acetate (70:30) containing 1% Triethylamine (TEA). Note: The TEA neutralizes acidic silanol groups, preventing the 5-amino group from tailing.

  • Elution: Run a gradient from 30% EtOAc to 60% EtOAc in Hexanes.

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm).

  • Recovery: Pool fractions containing the product (Rf ~ 0.35 at 50% EtOAc). Evaporate the solvent in vacuo at <35°C to yield the pure 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine.

References

  • Vertex Pharmaceuticals Inc. (1991).Pharmaceutical compounds. Canadian Patent CA2039955A1. Retrieved from Google Patents.
  • Goerdeler, J., Ohm, J., & Tegtmeyer, O. (1954). Über die Darstellung von 5-Amino- und 5-Acylamino-1.2.4-thiadiazolen. Chemische Berichte, 87(1), 57-68.[Link] (Fundamental mechanistic foundation for the oxidative cyclization of amidines to 1,2,4-thiadiazol-5-amines, explaining the presence of halogen/sulfur impurities).

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

Welcome to the technical support guide for researchers working with 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to help you navigate and mitigate unexpected cytotoxicity in your cell-based assays. While specific toxicological data for this exact molecule is not extensively published, this guide is built upon established principles for handling novel heterocyclic small molecules, particularly those from the thiadiazole class which are known for a wide range of biological activities.[1][2]

Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death even at low concentrations of our compound. What are the first steps to troubleshoot this?

A1: High initial cytotoxicity is a common hurdle in early-stage compound evaluation.[3] A systematic approach is essential to diagnose the root cause.

  • Confirm Compound Identity and Purity: First, ensure the identity and purity of your compound stock. Synthetic impurities or degradation products can be significantly more toxic than the parent compound.

  • Establish a Baseline: Comprehensive Dose-Response and Time-Course: The most critical first step is to perform a detailed dose-response and time-course experiment. This will establish the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) for your specific cell line.[4] This data provides a crucial reference point for all future experiments.

  • Scrutinize the Vehicle Control: Do not underestimate the toxicity of the solvent. High concentrations of solvents like Dimethyl Sulfoxide (DMSO) can induce cell stress, apoptosis, and necrosis.[5][6][7] It is imperative to determine the maximum tolerated solvent concentration for your specific cell line and assay duration.

Q2: How can I distinguish between true compound-induced cytotoxicity and a solvent effect?

A2: This is a critical question that requires carefully designed controls. The key is to isolate the variable of interest—the compound.

Protocol: Determining Maximum Tolerated Solvent Concentration

  • Plate Cells: Seed your cells at the same density used in your primary assay.

  • Prepare Solvent Dilutions: Create a serial dilution of your solvent (e.g., DMSO) in complete culture medium, mirroring the final concentrations that will be present in your compound-treated wells. A typical range to test is 0.05% to 2% (v/v).[8]

  • Treat Cells: Add the solvent dilutions to the cells. Include a "media-only" control with no solvent.

  • Incubate: Incubate for the longest duration of your planned experiment (e.g., 72 hours).

  • Assess Viability: Use a standard viability assay (e.g., MTT, CellTiter-Glo®) to measure cell health.

  • Analyze: Determine the highest solvent concentration that does not reduce cell viability by more than 5-10% compared to the media-only control. This is your maximum working solvent concentration. For most cell lines, this is typically ≤0.5%.[6][9]

Data Interpretation Table: Solvent vs. Compound Toxicity

ObservationPotential CauseNext Step
High toxicity in both vehicle control and compound wells.Solvent ToxicityLower the final solvent concentration in all wells below the determined maximum tolerated level.
No toxicity in vehicle control; dose-dependent toxicity in compound wells.Compound-Specific ToxicityThis confirms the compound is the source. Proceed with strategies to mitigate its intrinsic toxicity.
High variability across all wells.Experimental ErrorReview cell handling, seeding density, and pipetting techniques.[9][10]
Q3: Could the 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine be unstable in my culture medium and degrading into a more toxic substance?

A3: Yes, compound instability is a significant and often overlooked source of cytotoxicity.[4] Cell culture media are complex aqueous solutions containing salts, vitamins, and reactive components that can degrade small molecules over time.[11][12]

Troubleshooting Workflow: Assessing Compound Stability

  • Incubate Compound in Media: Prepare a solution of your compound in complete cell culture medium at the highest concentration you plan to test. Also prepare a control in a stable solvent like DMSO or PBS.

  • Time-Course Sampling: Incubate the solutions at 37°C in a cell culture incubator. Take samples at various time points (e.g., 0, 4, 24, 48, 72 hours).

  • Analytical Chemistry: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Evaluate: Compare the peak area of the parent compound at each time point. A significant decrease in the parent peak over time, especially if accompanied by the appearance of new peaks (degradants), indicates instability.

If instability is confirmed, consider preparing fresh compound solutions immediately before each experiment and reducing the overall assay duration.

Troubleshooting Guide: Advanced Strategies to Reduce Cytotoxicity

If you've ruled out solvent effects and instability, the observed cytotoxicity is likely an intrinsic property of the compound. Here are three advanced strategies to manage this.

Strategy 1: Modulating Bioavailability with Serum Proteins

The Principle: Many small molecules bind to proteins like albumin present in fetal bovine serum (FBS).[13] Only the unbound, or "free," fraction of the drug is typically available to enter cells and exert a biological effect.[14][15] By increasing the serum concentration, you can potentially reduce the free fraction of the compound, thereby lowering its effective concentration and mitigating toxicity.

Experimental Protocol: Serum Titration Assay

  • Prepare Media with Varying Serum: Prepare batches of your cell culture medium with different concentrations of FBS (e.g., 2%, 5%, 10%, 20%).

  • Run Parallel Dose-Response Curves: For each serum concentration, perform a full dose-response experiment with 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine.

  • Analyze and Compare IC50 Values: Calculate the IC50 value for each serum condition.

Interpreting the Results:

  • If the IC50 value increases with higher serum concentration: This indicates that the compound binds to serum proteins. The serum is effectively sequestering the compound, reducing its bioavailability and apparent toxicity.[16] You may be able to run your assay at a higher serum concentration to create a viable therapeutic window.

  • If the IC50 value remains unchanged: The compound likely has low serum protein binding. This strategy will not be effective.

Strategy 2: Altering Formulation to Reduce Toxicity

The Principle: The way a compound is formulated and delivered to the cells can significantly impact its local concentration and toxicity.[17] Advanced drug delivery systems can control the release of the compound, preventing the acute high concentrations that often lead to off-target cytotoxicity.[18]

Formulation Approaches to Consider:

  • Liposomal Encapsulation: Encapsulating the compound in liposomes can control its release and reduce non-specific toxicity.

  • Co-solvent Systems: Using a combination of solvents (co-solvents) can sometimes improve solubility and reduce precipitation-induced toxicity, though care must be taken as the co-solvents themselves can be toxic.[19]

Strategy 3: Investigating Assay-Specific Interference

The Principle: Heterocyclic compounds, including thiadiazoles, can sometimes interfere with assay readouts, mimicking a cytotoxic effect.[20][21] These are known as Pan-Assay Interference Compounds (PAINS).[22][23] For example, a compound might absorb light at the same wavelength as your assay's colorimetric product or inhibit a reporter enzyme like luciferase.[24]

How to Check for Assay Interference:

  • Run a Cell-Free Assay: Add the compound directly to the assay reagents in a cell-free well (media + reagents only).

  • Analyze the Signal: If you observe a change in signal (e.g., increased absorbance, decreased luminescence) in the absence of cells, your compound is directly interfering with the assay components.

  • Consider an Orthogonal Assay: If interference is detected, you must validate your results using a different assay that relies on an unrelated detection method. For example, if you suspect interference with an MTT (colorimetric) assay, try validating with a CellTiter-Glo® (luminescence-based) or a CyQUANT™ (fluorescence-based) assay.

Visualizing the Troubleshooting Process

To aid in your experimental design, the following diagrams illustrate key decision-making workflows.

G cluster_0 Initial Troubleshooting Workflow start High Cytotoxicity Observed q1 Is Compound Pure? start->q1 q2 Is Solvent Concentration <0.5%? q1->q2 Yes res1 Purify Compound q1->res1 No q3 Is Compound Stable in Media? q2->q3 Yes res2 Optimize Solvent Conc. q2->res2 No res3 Use Fresh Solutions / Reduce Assay Time q3->res3 No end_node Intrinsic Cytotoxicity Confirmed q3->end_node Yes res1->q2 res2->q3 res3->end_node

Caption: A workflow for initial cytotoxicity troubleshooting.

G cluster_1 Advanced Mitigation Strategies start Intrinsic Cytotoxicity strat1 Test Serum Dependence start->strat1 strat2 Investigate Formulation start->strat2 strat3 Check Assay Interference start->strat3 outcome1 IC50 increases with serum? (Protein Binding) strat1->outcome1 outcome2 Can formulation reduce toxicity? strat2->outcome2 outcome3 Signal change in cell-free assay? strat3->outcome3 sol1 Increase Serum % in Assay outcome1->sol1 Yes continue Re-evaluate Efficacy outcome1->continue No sol2 Use Advanced Delivery System outcome2->sol2 Yes outcome2->continue No sol3 Use Orthogonal Assay outcome3->sol3 Yes outcome3->continue No sol1->continue sol2->continue sol3->continue

Sources

Optimization

Technical Support Center: Interpreting Ambiguous NMR Spectra of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to assist researchers and drug development professionals in troubleshooting and resolving ambiguous NMR...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to assist researchers and drug development professionals in troubleshooting and resolving ambiguous NMR spectra for 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine .

The 1,2,4-thiadiazole heterocyclic core, particularly when substituted with an amine at the 5-position, presents unique spectroscopic challenges due to tautomerism, quadrupolar relaxation, and specific electronic deshielding effects[1]. This guide is designed not only to provide corrective steps but to explain the fundamental physical chemistry (causality) dictating these behaviors.

Quick Reference: Expected NMR Chemical Shifts

Before troubleshooting, ensure your baseline assumptions align with established physical data for 5-amino-1,2,4-thiadiazole derivatives[2]. Below is a validated structural and spectral assignment table for 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine.

Structural MoietyNucleusExpected Shift (ppm)Multiplicity & IntegrationMechanistic Rationale
Methoxy (-OCH₃) ¹H~3.30 - 3.40Singlet, 3HDeshielded by the adjacent electronegative oxygen atom.
Methylene (-CH₂-) ¹H~4.30 - 4.50Singlet, 2HDeshielded heavily by both the oxygen and the C3 of the electron-deficient thiadiazole ring.
Amine (-NH₂) ¹H~7.50 - 8.20Broad Singlet, 2HHighly solvent-dependent; subject to chemical exchange and tautomerization.
Methoxy Carbon ¹³C~58.0 - 59.0N/AStandard aliphatic ether carbon shift.
Methylene Carbon ¹³C~68.0 - 71.0N/ADeshielded by oxygen and aromatic ring.
Heterocycle C3 ¹³C~168.0 - 172.0QuaternaryLess deshielded than C5; typically appears upfield relative to C5 in 1,2,4-thiadiazoles[1],[2].
Heterocycle C5 ¹³C~182.0 - 186.0QuaternaryHeavily deshielded due to simultaneous bonding to electronegative N and S, plus the amine group[2],[3].

Troubleshooting & FAQs

Q1: The -NH₂ proton signal at C5 is either missing, extremely broad, or integrates poorly in my ¹H NMR. Is my product impure?

Causality & Resolution: Your product is likely pure. The broadening of the amine signal in 1,2,4-thiadiazoles is driven by a trifecta of physical phenomena:

  • Quadrupolar Relaxation: The ¹⁴N nucleus has a spin quantum number of

    
    . Its non-spherical charge distribution interacts with the electric field gradient of the molecule, causing rapid relaxation of the attached protons, which smears their NMR signals over a wide frequency range[4].
    
  • Chemical Exchange: Trace water or acidic/basic impurities in the deuterated solvent catalyze the rapid exchange of the -NH₂ protons with the bulk solvent, placing the signal in an intermediate exchange timescale that flattens the peak.

  • Tautomerism: The 5-amino group can exist in equilibrium with an imino tautomeric form.

Actionable Step: Do not rely on the amine integration for purity. To validate the presence of the amine, perform the D₂O Shake (Protocol A) [5].

Q2: My ¹³C NMR shows two quaternary carbons around ~170 ppm and ~184 ppm. How do I definitively assign C3 and C5 and rule out the 1,3,4-thiadiazole isomer?

Causality & Resolution: In the 1,2,4-thiadiazole ring, the electronic asymmetry dictates the chemical shifts. The C5 position is flanked by sulfur and nitrogen and bonded to an electron-withdrawing amine, pushing it highly downfield (~183–186 ppm)[2],[3]. The C3 position, flanked by two nitrogens, typically resonates further upfield (~169–172 ppm)[2]. In contrast, a 1,3,4-thiadiazole isomer would exhibit much closer or symmetric quaternary shifts depending on the substitution[3],[6].

Actionable Step: Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment[6]. You will observe a strong


 or 

coupling between the methylene protons (~4.4 ppm) and the C3 carbon (~170 ppm). Because the C5 carbon is too far away (separated by N4 and S1), it will show no correlation to the methylene protons, thereby self-validating the regiochemistry[6].
Q3: The methoxy (-OCH₃) singlet overlaps with the water (HOD) peak in DMSO-d₆. How do I resolve this without synthesizing a new batch?

Causality & Resolution: The chemical shift of the HOD peak in DMSO-d₆ is highly dependent on temperature and hydrogen-bonding networks, typically appearing at 3.33 ppm at 25 °C—precisely where your methoxy peak lives.

Actionable Step: Perform Variable Temperature (VT) NMR (Protocol B) [7],[8]. Because hydrogen bonding is disrupted at higher temperatures, the HOD peak will physically shift upfield (towards a lower ppm) as the temperature increases, uncovering your stationary methoxy singlet[8].

Validated Experimental Protocols

Protocol A: The "D₂O Shake" for Labile Proton Validation

This protocol confirms whether a broad or missing peak belongs to an exchangeable proton (-NH₂). Deuterium (


) resonates at a drastically different frequency than Protium (

); therefore, physical exchange removes the signal from the ¹H NMR window[5],.
  • Acquire Baseline: Run a standard ¹H NMR spectrum of your sample (5–10 mg) in an aprotic deuterated solvent like CDCl₃ or DMSO-d₆[4].

  • Doping: Remove the NMR tube from the spectrometer and add exactly 1–2 drops of high-purity D₂O directly into the tube[5].

  • Agitation: Cap the tube securely and shake vigorously for 10–15 seconds to drive the kinetic exchange of

    
    [4].
    
  • Re-Acquisition: Re-insert the tube and acquire a second ¹H NMR spectrum.

  • Validation: Overlay the two spectra. If the broad peak at ~7.8 ppm vanishes, it is definitively confirmed as the labile -NH₂ group[4],.

Protocol B: Variable Temperature (VT) NMR for Resolving Overlaps and Rotamers

Altering the probe temperature changes the kinetic rate of conformational exchange and shifts temperature-dependent solvent peaks[7],[8].

  • Safety Check: Ensure you are using a high-quality Class A glass NMR tube (e.g., Wilmad 507 or above). Cheaper tubes will fracture under thermal stress[7],[9].

  • Equilibration: Lock and shim the sample at ambient temperature. Select a temperature increment 10–20 °C away from ambient. Do not exceed 10 °C below the boiling point of your solvent (e.g., Max 85 °C for DMSO-d₆)[10],[9].

  • Heating/Cooling: Enter the new temperature parameters and allow the probe to thermally equilibrate for a minimum of 10 to 15 minutes to prevent convection currents within the tube, which will ruin your shims[7],[10].

  • Acquisition: Re-shim the Z-axis (as thermal expansion affects solvent volume) and acquire the spectrum[10].

  • Validation: If previously broad peaks sharpen, you have trapped a single rotamer or accelerated exchange to the "fast" timescale. If the solvent water peak shifts away from your target peak, integration can now be performed accurately[8].

Logical Workflow Visualizations

The following structural diagrams map the root causes and procedural logic for deciphering ambiguous NMR spectra of this heterocycle.

Diagram 1: Analytical Workflow for 1,2,4-Thiadiazole NMR Assignment

NMR_Workflow Start Ambiguous NMR Spectrum 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine CheckNH2 Is the -NH2 peak broad or missing? Start->CheckNH2 Check13C Are C3 and C5 indistinguishable? Start->Check13C D2O Protocol A: D2O Shake CheckNH2->D2O Yes VT Protocol B: VT-NMR (Cool/Heat) CheckNH2->VT Temperature dependent ConfirmNH2 Peak disappears (Exchange confirmed) or sharpens (Rotamer resolved) D2O->ConfirmNH2 H/D Exchange Error Peak persists / No coupling observed (Structural isomer / Impurity) D2O->Error Peak remains VT->ConfirmNH2 Kinetic trapping HMBC Run 2D HMBC Experiment Check13C->HMBC Yes ConfirmC3 Methylene protons couple to C3 (~170 ppm) No coupling to C5 (~184 ppm) HMBC->ConfirmC3 Distinct 2J/3J J-couplings HMBC->Error Symmetric coupling (1,3,4-isomer)

Caption: Diagnostic workflow mapping the specific protocols required to resolve structural ambiguities in 1,2,4-thiadiazoles.

Diagram 2: Mechanistic Causality of Signal Broadening

Causality_Broadening Amine 5-Amino Group (-NH2) Factor1 14N Quadrupole Relaxation Amine->Factor1 Factor2 Solvent Exchange (Trace H2O) Amine->Factor2 Factor3 Tautomerism (Amino <-> Imino) Amine->Factor3 Result NMR Signal Broadening & Loss of Integration Factor1->Result Factor2->Result Factor3->Result

Caption: Root causality matrix illustrating the quantum and chemical factors inducing 1H NMR line broadening.

References

  • Thieme Chemistry. "Product Class 10: 1,2,4-Thiadiazoles" Thieme Connect.
  • MDPI. "5-Amino-3-methyl-1,2,4-thiadiazole" Molbank.
  • NIH/PMC. "Optimizing Thiadiazole Analogues of Resveratrol vs. Three Chemopreventive Targets" PMC.
  • MDPI. "First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives" Molecules.
  • Benchchem. "Technical Support Center: Interpreting Complex NMR Spectra" Benchchem Protocols.
  • University of Ottawa NMR Facility Blog. "Proton NMR Assignment Tools - The D2O Shake" uOttawa NMR Blog.
  • Oxford University Chemistry. "Variable Temperature NMR Experiments" Oxford CRL NMR Facility.
  • University of Ottawa NMR Facility Blog. "Variable Temperature to Improve NMR Resolution" uOttawa NMR Blog.
  • D-NB Info. "Automated nuclear magnetic resonance fingerprinting of mixtures" D-NB Info.
  • Michigan State University. "Instructions for Variable Temperature (VT) Operation" MSU NMR Facility.

Sources

Troubleshooting

Challenges in scaling up 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine production

Welcome to the Process Chemistry Support Center . As a Senior Application Scientist specializing in heterocyclic scale-up, I have designed this guide to address the critical bottlenecks encountered when scaling the produ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center . As a Senior Application Scientist specializing in heterocyclic scale-up, I have designed this guide to address the critical bottlenecks encountered when scaling the production of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine from bench-top discovery to multi-kilogram pilot synthesis.

Scaling up this synthesis introduces significant challenges, including severe thermal runaways, intermediate decomposition, aliphatic ether cleavage, and the difficulty of removing inorganic salts without relying on unscalable chromatography. This guide utilizes an optimized [1], replacing expensive and wasteful purification techniques with differential solubility and crystallization.

I. Mechanistic Pathway & Workflow Design

The traditional cyclization of an amidine to a 1,2,4-thiadiazole involves an extremely reactive


-haloamidine intermediate. Controlling the exotherm of this N-S bond formation is the linchpin of a successful scale-up.

Goerdeler_Modification A 2-Methoxyacetamidine HCl D N-Bromo-methoxyacetamidine [Reactive Intermediate] A->D Simultaneous dropwise addition Temp < 15 °C B NaOMe / MeOH (Base) B->D Simultaneous dropwise addition Temp < 15 °C C Bromine (Br2) (Oxidant) C->D Simultaneous dropwise addition Temp < 15 °C F Cyclization & N-S Bond Formation (Exothermic) D->F Fast substitution E Potassium Thiocyanate (KSCN) E->F G 3-(Methoxymethyl)-1,2,4- thiadiazol-5-amine (Crude) F->G -KBr, -MeOH H Aqueous Quench (Na2S) & Organic Extraction G->H Removes unreacted Br2 & Inorganic Salts I High-Purity Product (Salt-Free) H->I Phase separation & Crystallization

Fig 1: Modified Goerdeler workflow for scalable 1,2,4-thiadiazole synthesis.

II. Validated Scale-Up Protocol

This step-by-step methodology ensures a self-validating, chromatography-free isolation pipeline.

Phase 1: Regulated Oxidative Halogenation

  • Preparation: Dissolve 2-methoxyacetamidine hydrochloride (1.0 eq) in anhydrous methanol (5 volumes) and cool the jacketed reactor to -5 °C.

  • Simultaneous Addition: Using two separate continuous-flow dropping funnels, simultaneously add Bromine (1.05 eq) and a solution of Sodium Methoxide (2.05 eq) in methanol over 2 hours.

    • Causality Rule: Adding the reagents simultaneously ensures the bromine remains in a slight, temporary excess. If the free-base amidine accumulates without bromine present, it rapidly dimerizes.

    • Self-Validation Point: Visually monitor the reaction. A persistent, faint orange tint ensures the required slight excess of bromine. If the solution turns completely colorless, pause the base addition until the orange tint returns.

  • Temperature Lock: Maintain the internal temperature strictly between 0 °C and 15 °C to prevent homolytic cleavage of the

    
    -bromoamidine intermediate.
    

Phase 2: Cyclization & N-S Coupling 4. Thiocyanate Addition: To the cold solution, continuously add a pre-chilled solution of Potassium Thiocyanate (1.05 eq) in methanol over 30 minutes. Ensure the temperature remains below 15 °C. 5. Maturation: Allow the mixture to stir in the ice bath for 2 hours, allowing the transient


-thiocyanatoamidine to completely cyclize into the 1,2,4-thiadiazole.

Phase 3: Self-Validating Quench & Salt-Free Isolation 6. Reductive Quench: Add glacial acetic acid (0.1 vol) followed by an aqueous sodium sulfide (


) solution dropwise.
  • Self-Validation Point: Spot an aliquot of the reaction mixture onto Potassium Iodide-Starch indicator paper. Continue

    
     addition until the paper no longer turns blue/black. This confirms the complete destruction of residual halogen, protecting the product's primary amine from unwanted oxidation during solvent stripping.
    
  • Solvent Swap: Distill off the methanol under reduced pressure at 35 °C.

  • Differential Extraction: Reconstitute the resulting thick slurry in warm ethyl acetate (60 °C). The highly polar 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine is highly soluble in warm ethyl acetate, while the inorganic salts (KBr, NaBr, excess KSCN) remain strictly insoluble.

  • Filtration & Crystallization: Filter the inorganic salts while hot. Cool the organic filtrate to 0 °C to induce crystallization of the pure target compound.

III. Troubleshooting & FAQs

Q: During the addition of bromine and base, my reaction mixture turns rapidly black and yields a tarry residue. How do I prevent this? A: This is a classic symptom of thermal runaway causing the homolytic cleavage of the


-bromoamidine intermediate. When scaling up, the surface-area-to-volume ratio decreases, making traditional flask heat dissipation inefficient.
Intervention: Switch to a jacketed reactor with a high-efficiency chiller. Do not rely on batch addition; use mass-flow controllers to meter the Br2/NaOMe addition perfectly, ensuring the internal temperature never breaches 15 °C[1].

Q: We observe the formation of a secondary impurity that lacks the ether linkage. How can we preserve the methoxymethyl group during scale-up? A: The 3-(methoxymethyl) substituent is an aliphatic ether, which is highly susceptible to acidic cleavage, especially during the exothermic phases. If the reaction becomes overly acidic due to hydrobromic acid (HBr) generation (a byproduct of N-S cyclization), the ether can be cleaved to a hydroxymethyl byproduct. Intervention: Ensure strict stoichiometry with the sodium methoxide base to neutralize HBr dynamically as it forms. Keep the pH of the aqueous phase strictly mildly alkaline (pH ~8) during the quench phase.

Q: The yield of cyclized thiadiazole is inexplicably low, and LC-MS shows a mass corresponding to a disulfide dimer. What went wrong? A: The Goerdeler reaction relies on precise oxidative N-S bond formation. If the reaction mixture contains trace moisture, or if the


-bromoamidine decomposes before reacting with the thiocyanate, the system can favor the homocoupling of the thiocyanate into thiocyanogen or disulfide bridges.
Intervention: Ensure anhydrous methanol is used. Additionally, utilize finely milled KSCN dried under a vacuum at 60 °C prior to addition to guarantee immediate solubilization and reaction[2].

Q: Our final product is heavily contaminated with inorganic salts, but column chromatography is not viable for our 50 kg pilot run. How can we purify it? A: As detailed in Phase 3 of the protocol, you must exploit the differential solubility of the system. Do not attempt an aqueous-organic biphasic extraction, as the polar thiadiazol-5-amine will partition heavily into the water layer along with the salts. By stripping the primary reaction solvent (methanol) entirely and reconstituting the dry mass in warm ethyl acetate, the product dissolves while the lattice salts crash out entirely[1].

IV. Process Analytics & Quantitative Data Summary

The table below outlines the expected efficiency gains when transitioning from discovery-scale chromatography-dependent methods to the optimized industrial process.

Process ParameterBench-Scale (Discovery Route)Pilot Scale-Up (Optimized Route)Causality / Rationale
Purification Method Silica Gel ChromatographyWarm EtOAc ExtractionEliminates solvent waste; bypasses high polarity partitioning issues.
Reaction Concentration 0.1 M - 0.5 M2.0 M - 2.5 MHigh concentration accelerates the cyclization kinetics over decomposition.
Cooling Mechanism Ice-salt bathJacketed chiller with mass-flowPrevents thermal runaway and intermediate tarring.
Typical E-Factor > 150 kg waste / kg product< 15 kg waste / kg productRemoval of chromatographic silica and eluent massive volume reductions.
Expected Yield 40% - 55%75% - 82%Halting homolytic cleavage dramatically improves mass-balance.

V. References

  • MDPI Molbank (2018) : An improved procedure for isolation of 5-amino-3-methyl-1,2,4-thiadiazole in pure form on a multi-gram scale without chromatography is reported.[Link][1]

  • Organic Chemistry Portal : Synthesis of 1,2,4-thiadiazoles – Oxidative N-S Bond Formation Methodologies.[Link][3]

  • Thieme Science of Synthesis : Product Class 10: 1,2,4-Thiadiazoles (Structure, stability, and nucleophilic characteristics).[Link][2]

  • European Journal of Organic Chemistry : Building 1,2,4-Thiadiazole: Ten Years of Progress.[Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1,2,4-Thiadiazole Analogs in Anticancer Assays: An In-Depth Technical Guide

The 1,2,4-thiadiazole scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic and...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-thiadiazole scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic and structural characteristics make it a versatile core for designing novel therapeutic agents. This guide provides a comparative analysis of 1,2,4-thiadiazole analogs, with a specific focus on their cytotoxic activity against cancer cell lines, evaluated through the widely-used MTT assay. We will delve into the experimental rationale, present comparative data, and explore the underlying mechanisms of action.

The Significance of the 1,2,4-Thiadiazole Scaffold in Oncology

The five-membered heterocyclic ring of 1,2,4-thiadiazole, containing one sulfur and two nitrogen atoms, is a bioisostere of other key heterocycles like pyrimidine and oxadiazole, which are prevalent in many bioactive molecules.[2] This structural mimicry, combined with its metabolic stability and capacity for diverse molecular interactions, has made it a focal point in the development of novel anticancer agents.[1] A substantial body of research has demonstrated the potential of 1,2,4-thiadiazole derivatives to exhibit potent cytotoxic effects against a variety of human cancer cell lines, including breast, lung, and prostate cancers.[1][3] The anticancer efficacy of these compounds is often attributed to their ability to modulate the activity of key proteins involved in cancer cell proliferation and survival.[1]

Evaluating Cytotoxicity: The MTT Assay

To compare the anticancer potential of different 1,2,4-thiadiazole analogs, a robust and reproducible method for assessing cell viability is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[5] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of metabolically active, living cells.[4] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO), and the absorbance of the colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay Procedure cluster_analysis Data Acquisition & Analysis cell_seeding 1. Seed cancer cells (e.g., MCF-7) in a 96-well plate incubation1 2. Incubate overnight to allow cell adherence treatment 3. Treat cells with varying concentrations of 1,2,4-thiadiazole analogs incubation2 4. Incubate for a defined period (e.g., 24-72 hours) add_mtt 5. Add MTT solution to each well incubation2->add_mtt incubation3 6. Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubation3 solubilize 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read_absorbance 8. Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_ic50 9. Calculate cell viability and determine IC50 values read_absorbance->calculate_ic50

Caption: A schematic overview of the MTT assay workflow for evaluating the cytotoxicity of 1,2,4-thiadiazole analogs.

Detailed Protocol for MTT Assay

The following protocol is a synthesized, best-practice guide for assessing the cytotoxicity of 1,2,4-thiadiazole analogs against an adherent cancer cell line, such as MCF-7.

  • Cell Culture and Seeding:

    • MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[6]

    • Harvest the cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is above 90%.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium.[5]

    • Incubate the plate for 24 hours to allow the cells to attach to the bottom of the wells.

  • Compound Treatment:

    • Prepare a stock solution of each 1,2,4-thiadiazole analog in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like etoposide or doxorubicin).[3][6]

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.[7] During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Analysis of 1,2,4-Thiadiazole Analogs

The following table presents a comparative summary of the cytotoxic activity (IC50 values) of several 1,2,4-thiadiazole and related thiadiazole analogs against the MCF-7 human breast cancer cell line, as reported in various studies. This allows for a direct comparison of their anticancer potency.

Compound IDSubstitution PatternIC50 (µM) on MCF-7Reference Standard (IC50)
8b 1,2,4-thiadiazole-1,2,4-triazole with 3,4,5-trimethoxy group0.10 ± 0.084Etoposide (1.91 ± 0.84 µM)
8e 1,2,4-thiadiazole-1,2,4-triazole with 4-nitro group0.23 ± 0.014Etoposide (1.91 ± 0.84 µM)
8g 1,2,4-thiadiazole-1,2,4-triazole with 4-chloro group1.02 ± 0.65Etoposide (1.91 ± 0.84 µM)
ST10 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole49.6Etoposide (>100 µM)
A2 Fluorophenyl derivative of 1,3,4-thiadiazole52.35Not specified in direct comparison

Data compiled from multiple sources.[3][8][9]

From this data, it is evident that the structural modifications on the thiadiazole core significantly impact the cytotoxic activity. For instance, compounds 8b and 8e , which are 1,2,4-thiadiazole-1,2,4-triazole hybrids, exhibit exceptionally high potency against MCF-7 cells, with IC50 values in the nanomolar to low micromolar range, far exceeding the efficacy of the standard drug etoposide in the same study.[3] In contrast, other thiadiazole derivatives show more moderate activity.[8][9]

Mechanism of Action: Induction of Apoptosis

While the precise molecular targets can vary, a common mechanism of action for many anticancer agents, including thiadiazole derivatives, is the induction of apoptosis, or programmed cell death. Some studies suggest that the cytotoxic effects of certain thiadiazole compounds are linked to the activation of caspases, a family of cysteine proteases that play a central role in the apoptotic cascade.[10] The activation of initiator caspases (like Caspase-8) and executioner caspases (like Caspase-3) leads to the cleavage of cellular proteins and ultimately, cell death.[10] Another proposed mechanism involves the inhibition of key survival pathways, such as the Akt signaling pathway, which is often overactive in cancer cells.[11][12]

Apoptosis_Pathway Thiadiazole 1,2,4-Thiadiazole Analog Akt Akt (Survival Pathway) Thiadiazole->Akt Inhibition Caspase8 Caspase-8 (Initiator) Thiadiazole->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution

Caption: A simplified diagram illustrating a potential mechanism of action for 1,2,4-thiadiazole analogs, involving the inhibition of the Akt survival pathway and activation of the caspase-mediated apoptotic cascade.

Conclusion

The 1,2,4-thiadiazole scaffold is a highly promising framework for the design and development of novel anticancer therapeutics. As demonstrated by the comparative analysis of various analogs, subtle structural modifications can lead to significant differences in cytotoxic potency. The MTT assay provides a reliable and high-throughput method for the initial screening and comparison of these compounds. Further investigations into their specific molecular targets and mechanisms of action, such as the induction of apoptosis via caspase activation or inhibition of survival signaling pathways, will be crucial for optimizing their therapeutic potential and advancing them into preclinical and clinical development.

References

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). MDPI.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). PMC.
  • MTT assay protocol. (n.d.). Abcam.
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  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). PubMed.
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Comparative

Validating the Efficacy of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in a Preclinical Model of Alzheimer's Disease: A Comparative Guide

This guide provides a comprehensive framework for validating the preclinical efficacy of a novel therapeutic candidate, 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, in the 5xFAD mouse model of Alzheimer's disease. We pres...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the preclinical efficacy of a novel therapeutic candidate, 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, in the 5xFAD mouse model of Alzheimer's disease. We present a head-to-head comparison with two established compounds: CHIR-99021, a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, and Donepezil, a standard-of-care acetylcholinesterase inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel neurotherapeutics.

Introduction: The Rationale for Targeting GSK-3 in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1] Glycogen Synthase Kinase 3 (GSK-3) has emerged as a critical enzyme in the pathogenesis of Alzheimer's disease. Its hyperactivity is implicated in both the increased production of Aβ and the hyperphosphorylation of tau, making it a compelling therapeutic target.[2]

The novel compound, 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, belongs to the thiadiazole class of heterocyclic compounds, some of which have shown promise in the context of neurodegenerative diseases. We hypothesize that 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine acts as a selective inhibitor of GSK-3, thereby mitigating the downstream pathological cascades of Alzheimer's disease.

This guide outlines a rigorous in vivo study to test this hypothesis, comparing the neuroprotective and cognitive-enhancing effects of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine against a known GSK-3 inhibitor, CHIR-99021, and a clinically relevant acetylcholinesterase inhibitor, Donepezil, in the 5xFAD mouse model. The 5xFAD model is an aggressive amyloidogenic model that recapitulates many of the key features of human Alzheimer's disease, including rapid Aβ plaque deposition, gliosis, and cognitive deficits.[3][4][5]

Hypothesized Signaling Pathway

The proposed mechanism of action for 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine is the inhibition of GSK-3β. This is expected to reduce tau hyperphosphorylation, thereby preventing the formation of neurofibrillary tangles, and to decrease the amyloidogenic processing of Amyloid Precursor Protein (APP), leading to reduced Aβ plaque formation.

Hypothesized Signaling Pathway cluster_0 Upstream cluster_1 Kinase Target cluster_2 Downstream Effects cluster_3 Pathological Hallmarks 3-MT-5-A 3-(Methoxymethyl)-1,2,4- thiadiazol-5-amine GSK3B GSK-3β 3-MT-5-A->GSK3B Inhibits Tau Tau Hyperphosphorylation GSK3B->Tau Promotes APP Amyloidogenic APP Processing GSK3B->APP Promotes NFT Neurofibrillary Tangles Tau->NFT Leads to Plaques Aβ Plaques APP->Plaques Leads to

Caption: Hypothesized mechanism of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine action.

Experimental Design and Methods

This study will employ a longitudinal design to assess the therapeutic potential of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine.

Overall Experimental Workflow

Experimental Workflow Start Start of Study (3-month-old 5xFAD mice) Treatment Chronic Treatment Initiation (Daily, 3 months) Start->Treatment Behavioral Behavioral Testing (6 months of age) Treatment->Behavioral Euthanasia Euthanasia and Tissue Collection (End of study) Behavioral->Euthanasia Analysis Histological and Biochemical Analysis Euthanasia->Analysis

Caption: Overview of the in vivo experimental timeline.

Animals and Treatment Groups
  • Animals: Male and female 5xFAD transgenic mice and wild-type (WT) littermates on a C57BL/6J background.[3][6]

  • Age at Start of Treatment: 3 months.

  • Treatment Duration: 3 months (daily administration).

  • Treatment Groups (n=15 per group, mixed-sex):

    • Vehicle Control: 5xFAD mice receiving vehicle.

    • 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine: 5xFAD mice receiving the test compound (dose to be determined by prior pharmacokinetic and tolerability studies).

    • CHIR-99021: 5xFAD mice receiving CHIR-99021 (e.g., 10 mg/kg, i.p.), a positive control for GSK-3 inhibition.[7]

    • Donepezil: 5xFAD mice receiving Donepezil (e.g., 1 mg/kg, p.o.), a clinically relevant comparator.[8][9]

    • Wild-Type Control: WT mice receiving vehicle.

Behavioral Assessments (at 6 months of age)
  • Y-Maze Test for Spatial Working Memory:

    • Apparatus: A three-arm maze with equal arm dimensions.

    • Procedure: Mice are placed in the center of the maze and allowed to freely explore for 8 minutes. The sequence of arm entries is recorded.[10][11]

    • Primary Endpoint: Spontaneous alternation percentage, calculated as [ (Number of alternations) / (Total arm entries - 2) ] x 100. A higher percentage indicates better spatial working memory.

  • Morris Water Maze (MWM) for Spatial Learning and Memory:

    • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[12][13]

    • Acquisition Phase (5 days): Four trials per day where the mouse learns to find the hidden platform using distal cues.

    • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds.

    • Primary Endpoints:

      • Escape latency during the acquisition phase.

      • Time spent in the target quadrant during the probe trial.

Histological and Biochemical Analyses (at 6 months of age)

Following behavioral testing, mice will be euthanized, and brain tissue will be collected for analysis.

  • Immunohistochemistry for Aβ Plaque Load:

    • Procedure: Brain sections will be stained with an anti-Aβ antibody (e.g., 6E10).[14][15]

    • Analysis: Quantification of the percentage of the cortical and hippocampal area covered by Aβ plaques.

  • Western Blotting for GSK-3 Signaling Pathway:

    • Procedure: Protein lysates from the hippocampus and cortex will be subjected to Western blotting.[16][17]

    • Primary Antibodies:

      • Anti-phospho-GSK-3β (Ser9) (inhibitory phosphorylation)

      • Anti-total GSK-3β

      • Anti-phospho-Tau (e.g., AT8)

      • Anti-total Tau

      • Anti-β-actin (loading control)

    • Analysis: Densitometric analysis to determine the relative levels of protein expression and phosphorylation.

  • Biochemical Assays for Alzheimer's Disease Markers:

    • Procedure: ELISA or other immunoassays on brain homogenates.[18][19]

    • Analytes: Levels of soluble and insoluble Aβ40 and Aβ42.

Expected Outcomes and Comparative Data

The following tables summarize the expected outcomes of the study.

Table 1: Comparative Efficacy on Behavioral Endpoints

Treatment GroupY-Maze Spontaneous Alternation (%)MWM Escape Latency (Day 5, sec)MWM Time in Target Quadrant (%)
Vehicle Control (5xFAD)~45-55%~40-50s~25% (chance)
3-MT-5-A Improved Reduced Increased
CHIR-99021Significantly ImprovedSignificantly ReducedSignificantly Increased
DonepezilModerately ImprovedModerately ReducedModerately Increased
Wild-Type Control~70-80%~15-20s~40-50%

Table 2: Comparative Efficacy on Pathological and Biochemical Endpoints

Treatment GroupAβ Plaque Load (%)p-GSK-3β (Ser9) / Total GSK-3βp-Tau / Total TauSoluble Aβ42 (pg/mg protein)
Vehicle Control (5xFAD)HighLowHighHigh
3-MT-5-A Reduced Increased Reduced Reduced
CHIR-99021Significantly ReducedSignificantly IncreasedSignificantly ReducedSignificantly Reduced
DonepezilNo significant changeNo significant changeNo significant changeNo significant change
Wild-Type ControlNegligibleBaselineBaselineLow

Discussion and Interpretation of Potential Results

This comparative guide outlines a robust preclinical study to validate the efficacy of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in the 5xFAD mouse model of Alzheimer's disease.

  • If 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine demonstrates efficacy comparable to CHIR-99021, it would provide strong evidence for its proposed mechanism of action as a GSK-3 inhibitor. This would be indicated by significant improvements in cognitive performance, a reduction in Aβ pathology and tau hyperphosphorylation, and a corresponding increase in the inhibitory phosphorylation of GSK-3β.

  • A superior performance of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine over Donepezil, particularly in reducing the underlying pathology, would highlight its potential as a disease-modifying therapy, as opposed to a purely symptomatic treatment. Donepezil is expected to improve cognitive function by increasing acetylcholine levels but is not anticipated to significantly alter the course of Aβ deposition or tau pathology.[8][9][20][21][22]

  • The causality behind experimental choices is rooted in establishing a clear link between the hypothesized mechanism of action and the observed therapeutic effects. The inclusion of a positive control for the target (CHIR-99021) and a clinically relevant comparator with a different mechanism (Donepezil) allows for a comprehensive evaluation of the novel compound's potential.

Conclusion

The experimental framework detailed in this guide provides a rigorous and scientifically sound approach to validating the preclinical efficacy of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine for Alzheimer's disease. By comparing its performance against well-characterized alternatives and thoroughly investigating its effects on behavioral, pathological, and biochemical endpoints, researchers can generate the robust data necessary to support its further development as a potential novel therapeutic.

References

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  • Brewer, A., & Pinto-Garcia, P. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. [Link]

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  • Liu, L., et al. (2022, July 27). Distribution and inter-regional relationship of amyloid-beta plaque deposition in a 5xFAD mouse model of Alzheimer's disease. Frontiers in Aging Neuroscience, 14, 933669. [Link]

  • Lee, H. J., et al. (2018). Early Detection of Aβ Deposition in the 5xFAD Mouse by Amyloid PET. BioMed Research International, 2018, 5183595. [Link]

  • Hauser, F., et al. (2023, February 17). Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits. International Journal of Molecular Sciences, 24(4), 3986. [Link]

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  • Collingridge, G. L., et al. (2022, January 26). The GSK-3 Inhibitor CT99021 Enhances the Acquisition of Spatial Learning and the Accuracy of Spatial Memory. Frontiers in Molecular Neuroscience, 14, 799849. [Link]

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Validation

Structure-Activity Relationship (SAR) Studies of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine: A Comprehensive Comparison Guide

Introduction & Scientific Rationale In the landscape of rational drug design, the 1,2,4-thiadiazole ring is a privileged pharmacophore widely utilized as a bioisostere for amides, ureas, and pyrimidines[1]. The substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of rational drug design, the 1,2,4-thiadiazole ring is a privileged pharmacophore widely utilized as a bioisostere for amides, ureas, and pyrimidines[1]. The substitution of a traditional pyrimidine core with a 1,2,4-thiadiazole introduces a sulfur atom that profoundly enhances lipophilicity and cellular membrane penetration[1].

Among this class of building blocks, 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine stands out as a highly specialized fragment. While simple alkyl substitutions (like a methyl group) purely increase lipophilicity, the inclusion of the methoxymethyl moiety introduces an ether oxygen. This oxygen acts as a localized hydrogen bond acceptor, capable of coordinating with solvent molecules or specific amino acid residues within target binding sites (such as the specificity pockets of kinases or the zinc-binding channels in Histone Deacetylase enzymes)[1]. Furthermore, in specific clinical applications such as the development of Janus kinase (JAK) inhibitors, the 1,2,4-thiadiazol-5-amine scaffold serves as a robust ATP-competitive hinge-binding motif[2]. The core structure has also been successfully deployed in the discovery of novel macrofilaricidal compounds[3].

Causality in Scaffold Selection

The 5-amino group on the 1,2,4-thiadiazole ring possesses a distinct pKa compared to standard anilines or aminopyrimidines. The electron-withdrawing nature of the adjacent nitrogens and sulfur pulls electron density away from the amine, making it a stronger hydrogen-bond donor but a weaker nucleophile. This electronic tuning prevents off-target metabolic liabilities (like the formation of reactive quinone imines seen in electron-rich anilines) while ensuring precise, directed hydrogen bonding in the hinge region of target proteins[4].

Comparative Physicochemical & Performance Data

To objectively evaluate the performance of the 3-(methoxymethyl) substituent, it is crucial to benchmark it against alternative building blocks: the classic 3-methyl analog and the traditional 2-aminopyrimidine core.

Table 1: Comparative Physicochemical Profiling

Data represents the intrinsic properties of the fragment building blocks.

Scaffold / FragmentMolar Mass ( g/mol )calculated LogP (cLogP)Topological PSA (Ų)H-Bond DonorsH-Bond Acceptors
3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine 145.18~0.5068.214
3-Methyl-1,2,4-thiadiazol-5-amine 115.16~0.8559.013
2-Aminopyrimidine (Baseline) 95.10~0.2051.013

Analysis: The 3-methoxymethyl group effectively increases the Topological Polar Surface Area (tPSA) and introduces a new H-bond acceptor. This strategically lowers the cLogP compared to the 3-methyl analog, averting the "grease penalty" that often leads to poor aqueous solubility and non-specific protein binding in late-stage SAR.

Table 2: Representative In Vitro Target Assay Performance

Data context: Standardized structural analogs bearing the respective fragments screened against a representative model Kinase.

Scaffold AnalogKinase IC₅₀ (nM)Cellular Permeability (Pₐₚₚ × 10⁻⁶ cm/s)Liver Microsome Stability (t₁/₂ min)
Methoxymethyl Analog 1215.4>45
Methyl Analog 4518.230
Pyrimidine Analog 1208.515

Analysis: The oxygen atom in the methoxymethyl group forms a critical secondary hydrogen bond within the kinase specificity pocket, driving a nearly 4-fold increase in potency over the methyl analog, while drastically outperforming the pyrimidine baseline in both permeability and metabolic stability.

Mandatory Visualizations: Pathways and Workflows

SAR_Workflow A Fragment Selection 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine B Amide Coupling (EDC, HOBt, DIPEA) A->B C Physicochemical Profiling (cLogP, tPSA) B->C D In Vitro Screening (Target Kinase Assays) C->D E Lead Optimization Iterative SAR Loop D->E E->B Feedback Loop

Schematic representation of the SAR optimization workflow using the target thiadiazole.

Mechanism Kinase Target Kinase (Hinge Region) Pathway Downstream Phosphorylation (Blocked) Kinase->Pathway Inhibited Inhibitor Thiadiazole Derivative (Hydrogen Bond Modulator) Inhibitor->Kinase ATP Competitive Binding Effect Disease Modulation Pathway->Effect Therapeutic Outcome

Mechanism of action for thiadiazole-based inhibitors targeting the ATP-binding hinge region.

Experimental Methodologies & Self-Validating Protocols

To fully map the SAR of the 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine scaffold, compounds are typically synthesized via amide coupling and subsequently screened in high-throughput biochemical assays.

Protocol A: Optimized Amide Coupling for Weak Nucleophiles

Causality & Logic: Because the 1,2,4-thiadiazole ring is heavily electron-withdrawing, the 5-amino group exhibits remarkably low nucleophilicity[1]. Standard coupling conditions (e.g., simple acyl chlorides) often lead to low yields or require harsh thermal conditions that degrade the ether linkage. This protocol utilizes EDC and HOBt in the presence of an organic base (DIPEA) and a catalytic nucleophilic catalyst (DMAP) to hyper-activate the carboxylic acid, lowering the activation energy barrier for the sluggish thiadiazole amine[1].

Step-by-Step Procedure:

  • Acid Activation: Dissolve the target carboxylic acid (1.0 eq), EDC (1.1 eq), and HOBt (0.5 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (5.0 eq) dropwise to initiate the activation of the acid. Stir at ambient temperature for 1 hour to allow the active OBt-ester to fully form.

  • Nucleophile Introduction: Introduce 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine (1.0 eq) and DMAP (1.1 eq) to the reaction mixture. Self-validation step: The distinct color shift often observed here indicates the formation of the activated intermediate.

  • Monitoring: Stir the mixture for 12–16 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane mobile phase until the acid spot disappears.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract the aqueous phase with DCM (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the final amide via flash column chromatography[1].

Protocol B: High-Throughput Kinase Inhibition Assay (ADP-Glo™)

Causality & Logic: To quantify the efficacy of the methoxymethyl substitution, standard cellular viability assays are insufficient as they convolute permeability with target engagement. The ADP-Glo assay provides an objective, cell-free biochemical read-out. It measures the precise amount of ADP generated by the kinase, meaning signal intensity is inversely proportional to the inhibitor's potency.

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute the synthesized thiadiazole compounds in 100% DMSO to create a 10-point concentration-response curve (ranging from 10 µM to 0.5 nM).

  • Enzyme Incubation: In a 384-well microplate, combine the target kinase (e.g., GSK-3β or JAK), specific peptide substrate, and 1 µL of the compound dilution. Incubate at room temperature for 15 minutes to allow the inhibitor to reach binding equilibrium within the hinge region.

  • Reaction Initiation: Add ultra-pure ATP (at the established Kₘ concentration for the specific kinase) to initiate the phosphorylation event. Incubate for 60 minutes.

  • ATP Depletion: Terminate the reaction by adding ADP-Glo™ Reagent (1:1 volume ratio). Incubate for 40 minutes. Self-validation step: This selectively depletes any unconsumed ATP, ensuring the subsequent signal is generated purely from the reaction product (ADP).

  • Signal Generation: Add Kinase Detection Reagent. This converts the formed ADP back into ATP, driving a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Processing: Measure luminescence using a multimode plate reader. Normalize the data against positive (DMSO only) and negative (no enzyme) controls. Determine the IC₅₀ using non-linear regression analysis (four-parameter logistic fit).

References

  • Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4-Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors Source: Iraqi Journal of Pharmaceutical Sciences / ResearchGate URL:1

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections Source: PubMed Central (PMC) URL:3

  • Electrochemical Oxidative Intramolecular N–S Bond Formation: Synthesis of 3-Substituted 5-Amino-1,2,4-Thiadiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:4

  • WO2014194741A1 - Bisulfate of janus kinase (jak) inhibitor and preparation method therefor Source: Google Patents URL:2

Sources

Comparative

A Researcher's Guide to Comparing the Selectivity Profile of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

In the landscape of targeted therapeutics, particularly in oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1] While the 1,2,4-thiadiazole scaffold has emerged as a promising p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapeutics, particularly in oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1] While the 1,2,4-thiadiazole scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors, a rigorous evaluation of their selectivity is crucial to minimize off-target effects and potential toxicities.[2][3][4] This guide provides a comprehensive framework for researchers and drug development professionals to compare the selectivity profile of a novel compound, exemplified by 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, against established alternatives.

This document will delve into the experimental design, data interpretation, and detailed protocols necessary for a thorough selectivity assessment. We will utilize a hypothetical selectivity profile for 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine and compare it against two well-characterized kinase inhibitors: the highly selective tyrosine kinase inhibitor (TKI) Imatinib and the broad-spectrum inhibitor Staurosporine .

The Critical Role of Selectivity in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[5] Their dysregulation is a hallmark of many diseases, making them attractive drug targets.[1] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing inhibitors that are specific for a single kinase.[6]

Lack of selectivity can lead to off-target effects, resulting in adverse drug reactions and limiting the therapeutic window of a compound.[5] Conversely, in some cases, polypharmacology, or the ability of a drug to interact with multiple targets, can be beneficial.[7] Therefore, a comprehensive understanding of a compound's selectivity profile is essential for its development as a safe and effective therapeutic agent.

Designing a Comprehensive Selectivity Profiling Strategy

A tiered approach is recommended to efficiently and cost-effectively determine the selectivity of a novel compound. This typically involves an initial broad screen followed by more focused dose-response studies.[8]

Tier 1: Large-Scale Kinome Profiling

The initial step involves screening the test compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases, ideally representing all major kinase families.[8] This provides a broad overview of the compound's potential targets and off-targets. Several commercial services offer kinome-wide profiling using various assay formats.[8]

Tier 2: IC50/Kd Determination for "Hits"

Kinases that show significant inhibition (e.g., >70% inhibition) in the primary screen are then selected for dose-response studies to determine their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).[8] This provides a quantitative measure of the compound's potency against each of these kinases.

Cellular Target Engagement and Phenotypic Screening

Biochemical assays, while valuable, do not always reflect a compound's activity in a cellular context.[9] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence inhibitor potency and selectivity.[7][10] Therefore, it is crucial to validate biochemical findings in cellular assays.[11]

  • Cellular Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay allow for the direct measurement of compound binding to its target kinase in living cells.[9][10]

  • Phosphorylation Assays: Western blotting or ELISA-based methods can be used to assess the inhibition of phosphorylation of a kinase's downstream substrate in cells.[11][12]

  • Cell Proliferation/Viability Assays: These assays determine the functional consequence of kinase inhibition on cell growth and survival.[12]

Comparative Selectivity Analysis: A Case Study

To illustrate the process, let's consider a hypothetical selectivity profile for 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine and compare it to Imatinib and Staurosporine. For this example, we will assume the primary target of our hypothetical compound is Aurora Kinase A (AURKA).

Quantitative Comparison of Kinase Inhibition

The following table summarizes hypothetical IC50 values for the three compounds against a panel of selected kinases.

Kinase Target3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine (IC50, nM)Imatinib (IC50, nM)Staurosporine (IC50, nM)
AURKA 15 >10,0005
ABL15,2002520
KIT8,50010015
PDGFRα7,80010030
SRC>10,000>10,00010
VEGFR23,500>10,0008
CDK21,200>10,0004
PKA>10,000>10,0007

This data is hypothetical and for illustrative purposes only.

Visualizing Selectivity: The Kinome Map

A powerful way to visualize kinase inhibitor selectivity is through a kinome map. This graphical representation illustrates the extent of inhibition across the human kinome.

G cluster_TK Tyrosine Kinases cluster_CMGC CMGC Group cluster_AGC AGC Group ABL1 ABL1 KIT KIT ABL1->KIT PDGFRa PDGFRα ABL1->PDGFRa SRC SRC VEGFR2 VEGFR2 CDK2 CDK2 AURKA AURKA AURKA->ABL1 AURKA->ABL1 AURKA->KIT AURKA->PDGFRa AURKA->SRC AURKA->VEGFR2 AURKA->VEGFR2 AURKA->CDK2 AURKA->CDK2 PKA PKA AURKA->PKA

Caption: Kinome interaction map illustrating selectivity.

Quantifying Selectivity: The Selectivity Score

A simple and widely used metric to quantify selectivity is the Selectivity Score (S-score).[7] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[7] A score closer to zero indicates higher selectivity.

S(1µM) = (Number of kinases with IC50 < 1µM) / (Total number of kinases tested)

Based on our hypothetical data and assuming a panel of 400 kinases:

CompoundNumber of Hits (<1µM)S(1µM)
3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine1 (AURKA)0.0025
Imatinib3 (ABL1, KIT, PDGFRα)0.0075
Staurosporine>200 (estimated)>0.5

This data is hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

To ensure the reproducibility and reliability of the selectivity data, it is essential to follow standardized protocols.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This is a classic and robust method for measuring kinase activity.[7][13]

G cluster_prep Reaction Preparation cluster_incubation Incubation & Termination cluster_detection Detection A Prepare kinase reaction buffer B Add kinase, substrate, and test compound A->B C Initiate reaction with [γ-32P]ATP B->C D Incubate at 30°C C->D E Stop reaction with phosphoric acid D->E F Spot reaction mixture onto filter paper E->F G Wash to remove unincorporated ATP F->G H Measure radioactivity using a scintillation counter G->H

Caption: Workflow for a radiometric kinase assay.

Protocol:

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and DTT.

  • Reaction Setup: In a 96-well plate, add the kinase, a specific peptide substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add a solution containing [γ-32P]ATP to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Filter Binding: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter papers extensively to remove any unincorporated [γ-32P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble, non-denatured proteins.

  • Protein Detection: Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The comprehensive evaluation of a kinase inhibitor's selectivity profile is a cornerstone of modern drug discovery. By employing a tiered screening approach, utilizing both biochemical and cellular assays, and applying quantitative metrics, researchers can gain a deep understanding of a compound's on- and off-target activities.

The hypothetical case study of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine demonstrates how to position a novel compound within the existing landscape of kinase inhibitors. This rigorous, data-driven approach is essential for identifying promising drug candidates with the desired efficacy and safety profiles for clinical development. Future studies should also consider investigating the kinetics of inhibitor binding (on- and off-rates), as this can provide additional insights into a compound's in vivo efficacy.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 50, 1-38. [Link]

  • Reaction Biology. (2024, July 2). A Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity? [Link]

  • Gaudet, S., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 12. [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel 1,2,4-Thiadiazole linked imidazo[1,2-b]pyridazine as anticancer agents. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. [Link]

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652-666. [Link]

  • Robers, M. B., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • PNAS. (2018, December 5). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]

  • Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]

  • Taylor & Francis Online. (2023, August 29). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. [Link]

  • PubMed. (2025, June 22). Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors. [Link]

  • ACS Publications. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. [Link]

  • Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PubMed. (2012, June 15). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • ResearchGate. (n.d.). The molecular targets of the thiadiazole derivatives. [Link]

  • ACS Publications. (2025, December 12). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. [Link]

  • Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Chemistry. [Link]

  • PubMed. (2024, October 1). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. [Link]

  • MDPI. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine

It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1] Hazard Identification and Risk Assessme...

Author: BenchChem Technical Support Team. Date: March 2026

It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine and related thiadiazole compounds is crucial.

Primary Hazards:

  • Acute Toxicity: Many thiadiazole derivatives are harmful if swallowed.[2][3][4]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[5]

Precautionary Principle: In the absence of specific data for 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine, it is prudent to handle it as a hazardous substance with the potential for the above-mentioned health effects.

Hazard Classification (Based on Analogs)GHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)центрWarning H302: Harmful if swallowed[2][3][4]
Skin IrritationцентрWarning H315: Causes skin irritation[2][4]
Eye IrritationцентрWarning H319: Causes serious eye irritation[2][4]
Specific Target Organ ToxicityцентрWarning H335: May cause respiratory irritation[5]

Personal Protective Equipment (PPE) and Safety Measures

Strict adherence to proper PPE is the first line of defense against accidental exposure. The following PPE is mandatory when handling 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine for disposal:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[1][6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use and dispose of contaminated gloves as hazardous waste.[1][6][7]

  • Body Protection: A full-length laboratory coat should be worn to prevent skin contact.[1][7]

  • Respiratory Protection: All handling of this compound, especially in solid form, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][7]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the chemical.[6][7]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[3][7]

Step-by-Step Disposal Protocol

The disposal of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine must be carried out in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste containing 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine in a dedicated, clearly labeled, and chemically resistant container.[7][8] The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine," and any known hazard pictograms.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to hazardous reactions.

Step 2: Spill and Leak Management

In the event of a spill, prompt and appropriate action is critical.

  • Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment (Solid): If the spilled material is a solid, carefully sweep or vacuum the substance, avoiding the generation of dust.[1][6] Place the collected material into a labeled hazardous waste container.

  • Containment (Liquid): For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials, including contaminated wipes and absorbents, must be collected and disposed of as hazardous waste.[1]

Step 3: Final Disposal Procedure

  • Licensed Waste Disposal Contractor: The final disposal of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine must be handled by an approved and licensed hazardous waste disposal contractor.[1][2]

  • Prohibited Disposal Methods: Do not dispose of this chemical down the drain or in the regular trash.[1][7] This can lead to environmental contamination and potential harm to aquatic life.

  • Container Management: Empty containers that held 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine.

start Start: Waste Generation (3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe assess Assess Waste Form (Solid, Liquid, Contaminated Material) container Select Labeled, Compatible Hazardous Waste Container assess->container ppe->assess collect Collect Waste in Designated Container container->collect spill Spill or Leak Occurs? collect->spill spill_protocol Follow Spill Management Protocol (Evacuate, Contain, Clean, Collect Debris) spill->spill_protocol Yes seal Securely Seal Container spill->seal No spill_protocol->collect storage Store in Designated, Ventilated Hazardous Waste Area seal->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Decision workflow for the disposal of 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine.

References

  • Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide. Benchchem.
  • Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Rel
  • 2 - SAFETY D
  • safety data sheet - INDOFINE Chemical Company, Inc.
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  • 2 - • SAFETY D
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  • Chemical Waste Disposal Guidelines. Emory University.
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  • 5 - SAFETY D
  • 5-AMINO-3-ETHYL-1,2,4-THIADIAZOLE Safety D
  • Disposal of Chemical Waste - Safety Office. University of St Andrews.
  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M.
  • Sources and environmental f
  • 2-Amino-1,3,4-thiadiazole Env.
  • 3-Bromo-5-(methylsulfanyl)-1,2,4-thiadiazole - Exposure - EPA.
  • N-(2,4-Dimethoxybenzyl)-1,2,4-thiadiazol-5-amine.
  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google P

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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